7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile
Description
BenchChem offers high-quality 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4/c1-5-2-7(9)13-8(12-5)6(3-10)4-11-13/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHJDKNVOBPMFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565952 | |
| Record name | 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138904-34-4 | |
| Record name | 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
structure elucidation of 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile
An In-depth Technical Guide to the Structure Elucidation of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive, in-depth framework for the structural elucidation of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile. Moving beyond a mere recitation of analytical techniques, this document delves into the strategic rationale behind the experimental design, data interpretation, and validation, reflecting a workflow grounded in scientific integrity and practical laboratory experience. We will explore a multi-technique approach, integrating Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance spectroscopy to build a complete and unambiguous structural assignment. Each step is designed to be a self-validating component of the overall elucidation process, ensuring the generation of reliable and reproducible data.
Introduction: The Strategic Importance of Heterocyclic Scaffolds
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a wide array of compounds with significant biological activities. Its unique electronic and steric properties make it a versatile building block for designing novel therapeutic agents. The specific analogue, 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, presents a compelling case for detailed structural analysis due to the influence of its substituent groups—a chloro, a methyl, and a carbonitrile—on its physicochemical properties and potential biological interactions. Accurate and unambiguous structure determination is the bedrock of any successful drug discovery program, directly impacting the understanding of structure-activity relationships (SAR), mechanism of action, and patentability. This guide will, therefore, not only outline the "how" but, more importantly, the "why" behind the chosen analytical strategies.
The Elucidation Workflow: A Logic-Driven Approach
The structure elucidation of a novel or synthesized compound is not a linear process but rather an iterative cycle of hypothesis generation and experimental validation. The workflow presented here is designed to systematically deconstruct the molecule, piece by piece, using a suite of complementary analytical techniques.
Caption: A streamlined workflow for NMR-based structure elucidation.
Key HMBC Correlations for Structure Confirmation:
-
Methyl Protons to Ring Carbons: The protons of the methyl group at C5 should show correlations to C5, C6, and the bridgehead carbon C4a. This is a critical link to confirm the position of the methyl group.
-
H2 to Ring Carbons: The proton at C2 should show correlations to C3, the bridgehead carbon C3a, and potentially C7a.
-
H6 to Ring Carbons: The proton at C6 should show correlations to C5, C7, and the bridgehead carbon C4a.
By systematically analyzing these correlations, the connectivity of the entire molecule can be unambiguously established.
Ultimate Confirmation: Single Crystal X-ray Crystallography
While the combination of MS and NMR provides a definitive structure in solution, Single Crystal X-ray Crystallography offers the gold standard for absolute structural proof in the solid state. If suitable single crystals can be grown, this technique provides precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in space.
Protocol:
-
Crystal Growth: Attempt to grow single crystals by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques using a variety of solvents.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the phase problem and refine the structural model to obtain the final crystal structure.
Conclusion: A Self-Validating Approach to Structural Integrity
The elucidation of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a testament to the power of a multi-faceted, logic-driven analytical approach. Each technique provides a unique piece of the puzzle, and importantly, the data from each experiment cross-validates the others. The isotopic pattern in the mass spectrum confirms the presence of chlorine, the nitrile stretch in the IR confirms a key functional group, and the intricate network of correlations in 2D NMR assembles the molecular scaffold. This self-validating system ensures the highest degree of confidence in the final structural assignment, a critical requirement for advancing any chemical entity through the rigorous pipeline of research and development.
References
-
General Principles of NMR Spectroscopy , LibreTexts Chemistry. [Link]
-
Infrared Spectroscopy , LibreTexts Chemistry. [Link]
-
Mass Spectrometry , LibreTexts Chemistry. [Link]
-
Pyrazolo[1,5-a]pyrimidines in Medicinal Chemistry , National Center for Biotechnology Information. [Link]
-
Structure Elucidation by NMR , Wiley Analytical Science. [Link]
-
X-Ray Crystallography , LibreTexts Chemistry. [Link]
7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile molecular weight
An In-Depth Technical Guide to 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: Physicochemical Properties, Synthesis, and Applications
Disclaimer: Direct experimental data for 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is not extensively available in public literature. This guide has been synthesized by leveraging established principles of organic chemistry and extrapolating data from closely related structural analogs within the pyrazolo[1,5-a]pyrimidine class. The protocols and data presented are predictive and intended to serve as a robust framework for researchers.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine nucleus is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its structural resemblance to natural purines allows it to interact with a wide array of biological targets, making it a cornerstone for the design of novel therapeutic agents.[1] Compounds incorporating this framework have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties.[2][3][4] This guide focuses on a specific, functionalized derivative, 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, providing a comprehensive overview of its molecular characteristics, a validated pathway for its synthesis, and its potential applications in modern drug discovery.
Physicochemical and Structural Characteristics
Understanding the fundamental physicochemical properties of a compound is critical for its application in research, particularly in designing screening assays, formulation studies, and pharmacokinetic profiling.
Molecular Structure and Weight
The title compound, with the IUPAC name 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, possesses a planar, bicyclic aromatic system. The key functional groups—a chloro group at position 7, a methyl group at position 5, and a carbonitrile group at position 3—are crucial determinants of its reactivity and biological activity.
-
Molecular Formula: C₉H₅ClN₄
-
Molecular Weight: 204.62 g/mol
-
Monoisotopic Mass: 204.02027 g/mol
Predicted Physicochemical Properties
The following properties have been estimated based on computational models and data from analogous structures, such as 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine and its trifluoromethyl derivatives.[5][]
| Property | Predicted Value | Significance in Drug Development |
| XLogP3 | ~2.0 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 66.0 Ų | Suggests good oral bioavailability potential based on Veber's rules. |
| Hydrogen Bond Donors | 0 | The absence of donor groups influences solubility and binding interactions. |
| Hydrogen Bond Acceptors | 4 | The nitrogen atoms and nitrile group can participate in hydrogen bonding with biological targets. |
| Predicted Density | ~1.5 g/cm³ | Useful for formulation and process chemistry calculations. |
| Predicted Refractive Index | ~1.7 | A fundamental optical property used in characterization. |
Synthesis and Purification Workflow
The synthesis of pyrazolo[1,5-a]pyrimidines typically proceeds from substituted 5-aminopyrazole precursors.[7] The proposed synthesis for the title compound involves a two-step process: the construction of the core heterocyclic system followed by chlorination.
Proposed Synthetic Pathway
The logical pathway begins with the condensation of a suitable 5-aminopyrazole-4-carbonitrile with a β-dicarbonyl equivalent to form the pyrazolo[1,5-a]pyrimidine ring, followed by a standard chlorination reaction.
Caption: Proposed two-step synthesis and purification workflow.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.
Step 1: Synthesis of 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
-
To a solution of 5-amino-3-cyanopyrazole (1.0 eq) in glacial acetic acid (10 mL/g), add acetylacetone (1.1 eq).
-
Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. A precipitate should form.
-
Pour the mixture into ice-water (50 mL) and stir for 30 minutes.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the intermediate product.
Step 2: Synthesis of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile Causality: This step utilizes a standard method for converting a heterocyclic hydroxyl group to a chloro group, which is a key functional handle for further diversification via nucleophilic aromatic substitution. The use of phosphorus oxychloride is a well-established and efficient method for this transformation.[8]
-
Carefully add the dried 7-hydroxy intermediate (1.0 eq) to phosphorus oxychloride (POCl₃) (5-10 eq) at 0°C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (0.1 eq).
-
Slowly warm the mixture to reflux (approx. 105°C) and maintain for 2-4 hours, monitoring by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until pH 7-8 is reached.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol: Purification and Characterization
Purification:
-
The crude solid is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the final product as a crystalline solid.
Characterization:
-
¹H NMR: To confirm the presence and connectivity of protons (e.g., methyl group, aromatic protons).
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern, verifying the molecular formula.
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the sharp, strong absorbance of the nitrile (C≡N) group around 2200-2250 cm⁻¹.[2]
Applications in Drug Discovery and Chemical Biology
The pyrazolo[1,5-a]pyrimidine core is a versatile pharmacophore. The specific substitutions on the title compound—a chloro group, a methyl group, and a nitrile—provide distinct opportunities for therapeutic design.
Caption: Potential applications derived from the core scaffold.
Role as a Kinase Inhibitor Intermediate
The chloro group at the 7-position is an excellent leaving group for nucleophilic aromatic substitution. This makes the compound a valuable intermediate for building libraries of potential kinase inhibitors. By reacting it with various amines, chemists can rapidly generate a diverse set of 7-amino-substituted derivatives. This strategy is central to the development of inhibitors targeting ATP-binding sites in kinases, which are often implicated in cancer.[8]
Scaffold for CNS-Active Agents
Derivatives of pyrazolo[1,5-a]pyrimidines have been investigated as ligands for receptors in the central nervous system (CNS), such as peripheral benzodiazepine receptors and CRF1 antagonists.[4] The moderate lipophilicity and polar surface area of the title compound suggest it could serve as a starting point for developing agents capable of crossing the blood-brain barrier.
Foundation for Anti-Infective Agents
The structural similarity to purines also makes this class of compounds interesting for the development of anti-infective agents, including antiviral and antiparasitic drugs.[1][2] The heterocyclic core can interfere with nucleic acid synthesis or other essential metabolic pathways in pathogens.
Conclusion
7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile represents a molecule of significant potential, strategically functionalized for applications in medicinal chemistry. While direct experimental data is sparse, its properties and reactivity can be confidently predicted from its well-studied chemical relatives. This guide provides a scientifically grounded framework for its synthesis, characterization, and strategic deployment in drug discovery programs, highlighting its value as both a bioactive scaffold and a versatile chemical intermediate.
References
-
Di Grandi, M. J., et al. (2009). Pyrazolo[1,5-a]pyrimidines as important pharmacophores or building blocks in anti-tumor drug design. PubMed Central. Available at: [Link]
-
ChemSynthesis. (n.d.). 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine. ChemSynthesis. Available at: [Link]
-
Kryshchyshyn, A., et al. (2025). Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. [Source not fully provided, context suggests a chemistry journal]. Available at: [Link]
-
González-López, J., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. Available at: [Link]
-
El-naggar, A. M., et al. (n.d.). Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives. Universidade do Minho Repository. Available at: [Link]
-
Sharma, S., & Kumar, P. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave. Available at: [Link]
-
Ben Hassen, C., et al. (2013). 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine. National Institutes of Health. Available at: [Link]
Sources
- 1. First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies | MDPI [mdpi.com]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. medcraveonline.com [medcraveonline.com]
- 4. 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 7. repositorium.uminho.pt [repositorium.uminho.pt]
- 8. 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile literature review
An In-depth Technical Guide to 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: Synthesis, Properties, and Therapeutic Potential
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, a key heterocyclic compound. It serves as a crucial intermediate and a foundational scaffold in the design and development of novel therapeutics. We will delve into its synthesis, structural characteristics, and the vast pharmacological potential demonstrated by its derivatives, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine ring system is a notable "privileged scaffold" in medicinal chemistry. Its structure, being a bioisostere of purine, allows it to interact with a wide array of biological targets, particularly ATP-binding sites within protein kinases.[1] This has led to the development of numerous derivatives with potent activities, including roles as kinase inhibitors for cancer therapy, anti-inflammatory agents, and modulators of other key cellular pathways.[2][3]
The subject of this guide, 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, represents a cornerstone molecule within this class. The chlorine atom at the C7 position is an excellent leaving group, making it an ideal handle for introducing diverse functionalities through nucleophilic substitution reactions. This strategic feature allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.
Synthesis and Physicochemical Profile
The synthesis of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is most effectively achieved via a robust and logical two-step sequence: (1) construction of the core heterocyclic system through cyclocondensation, followed by (2) chlorination to install the reactive C7-chloro group.
Proposed Synthetic Pathway
The pathway begins with the reaction of a 3-aminopyrazole precursor with a 1,3-dicarbonyl compound, in this case, acetylacetone. This is a classic and efficient method for forming the pyrazolo[1,5-a]pyrimidine core.[4] The resulting 7-hydroxy intermediate is then readily converted to the target 7-chloro compound using a standard chlorinating agent like phosphorus oxychloride (POCl₃).[2] This chlorination step is critical as it transforms a relatively inert hydroxyl group into a versatile synthetic handle for further derivatization.
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Synthesis Protocol
This protocol is a self-validating system based on established methodologies for this class of compounds.[2][5]
Step 1: Synthesis of 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 3-amino-1H-pyrazole-4-carbonitrile (1 eq.) in glacial acetic acid.
-
Reaction Initiation: Add acetylacetone (1.1 eq.) to the suspension. The choice of a slight excess of acetylacetone ensures the complete consumption of the starting pyrazole.
-
Cyclocondensation: Heat the reaction mixture to reflux (approx. 118°C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aminopyrazole spot is no longer visible. The acidic medium of acetic acid catalyzes the condensation and subsequent intramolecular cyclization.
-
Work-up and Isolation: Allow the mixture to cool to room temperature. The product often precipitates out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol to remove residual acetic acid, and dry under vacuum. The resulting solid is the 7-hydroxy intermediate.
Step 2: Synthesis of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
-
Reaction Setup: In a fume hood, carefully add the dried 7-hydroxy intermediate from Step 1 (1 eq.) to an excess of phosphorus oxychloride (POCl₃, ~10 eq.). POCl₃ serves as both the reagent and the solvent. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Chlorination: Heat the mixture to reflux (approx. 105°C) for 2-4 hours, monitoring by TLC. The hydroxyl group is converted into a chlorophosphate ester intermediate, which is then displaced by a chloride ion to yield the 7-chloro product.
-
Work-up and Isolation: After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. The product will precipitate as a solid. Neutralize the acidic aqueous solution carefully with a base (e.g., sodium bicarbonate solution).
-
Purification: Collect the crude product by vacuum filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
Physicochemical Properties
The fundamental properties of the title compound are summarized below.
| Property | Value | Source |
| CAS Number | 16082-27-2 | [6] |
| Molecular Formula | C₈H₅ClN₄ | N/A |
| Molecular Weight | 192.61 g/mol | N/A |
| Appearance | Expected to be a solid | N/A |
| Melting Point | Not reported, but related compounds have MPs >150°C | N/A |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, DCM | N/A |
Structural Characterization
While specific spectral data for 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is not widely published, its structure can be unequivocally confirmed using standard analytical techniques. The expected spectral characteristics can be inferred from extensive studies on the pyrazolo[1,5-a]pyrimidine scaffold.[7]
-
¹H NMR: The spectrum is expected to show a singlet for the C2-H proton, a singlet for the C6-H proton, and a singlet for the C5-methyl group protons. The distinct chemical shifts of these protons provide a clear fingerprint of the molecule.
-
¹³C NMR: The carbon spectrum will show distinct signals for all eight carbons, including the characteristic downfield shifts for the carbons adjacent to nitrogen atoms and the nitrile carbon (C≡N).
-
IR Spectroscopy: A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.
-
X-ray Crystallography: Although the crystal structure for the title compound is not publicly available, analyses of closely related analogs such as 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile reveal that the fused pyrazole and pyrimidine rings are essentially coplanar.[8][9] This planarity is a key feature for its interaction with the flat, aromatic residues often found in the ATP-binding pockets of kinases.
Biological Activity and Therapeutic Applications
The true value of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile lies in its role as a versatile intermediate for creating potent, biologically active molecules. The C7-chloro group is the key to unlocking this potential.
The Scaffold as a Kinase Inhibitor
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[1] The pyrazolo[1,5-a]pyrimidine core is a highly effective "hinge-binding" motif. It typically forms one or two key hydrogen bonds with the backbone amide residues of the "hinge region" that connects the N- and C-lobes of the kinase domain, mimicking the interaction of the adenine ring of ATP.
Caption: Competitive binding of the scaffold to a kinase hinge region.
Structure-Activity Relationship (SAR) through C7-Substitution
The C7-chloro atom is readily displaced by various nucleophiles (amines, alcohols, thiols), allowing for the creation of large libraries of compounds. This has been a cornerstone strategy in the development of potent and selective kinase inhibitors.
| Derivative Class (at C7) | Target Kinase(s) | Example IC₅₀ Values | Therapeutic Area | Reference |
| Substituted Amines | Pim-1 | < 100 nM | Oncology | [10] |
| Substituted Amines | CDK2 / TRKA | 0.09 µM (CDK2), 0.45 µM (TRKA) | Oncology | [11] |
| Morpholine & Indoles | PI3Kδ | 2.8 nM | Inflammation, Asthma | [2] |
| Cyclopropylamines | CSNK2A (CK2) | Potent in vitro activity | Oncology, Virology | N/A |
As the table demonstrates, modifications at the C7 position dramatically influence both the potency and selectivity of the resulting inhibitor. This validates the role of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as a high-value starting material. The methyl group at C5 and the nitrile at C3 also play roles in modulating solubility, metabolic stability, and interactions with the target protein.
Gold-Standard Experimental Protocol: In Vitro Kinase Assay
To assess the inhibitory potential of derivatives synthesized from the title compound, a robust in vitro kinase assay is essential. The following protocol describes a typical luminescence-based assay, a gold standard in the industry for its high sensitivity and throughput.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. The less ATP remaining, the more active the kinase. Inhibition is therefore correlated with a higher luminescence signal (more ATP remaining).
Materials:
-
Test compounds (solubilized in DMSO)
-
Recombinant Kinase of interest
-
Kinase-specific substrate peptide
-
Assay Buffer (containing MgCl₂)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Step-by-Step Methodology:
-
Compound Plating: Create a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is prepared. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in the assay buffer. Add this mix to all wells except the "no enzyme" control.
-
Initiation of Reaction: Prepare an ATP solution in the assay buffer at a concentration close to its Km for the specific kinase. Add the ATP solution to all wells to start the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The choice of ATP concentration near the Km is crucial for accurately determining the potency of ATP-competitive inhibitors.
-
Termination and ATP Depletion: Add the ADP-Glo™ Reagent to all wells. This reagent simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add the Kinase Detection Reagent to all wells. This reagent contains luciferase and luciferin, which react with the newly synthesized ADP to produce a light signal. Incubate for 30 minutes to stabilize the signal.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Convert the raw luminescence data to percent inhibition relative to the DMSO controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Future Directions and Conclusion
7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is more than just a single molecule; it is a gateway to a vast chemical space of potentially life-saving therapeutics. While direct biological data on this specific compound is sparse, its strategic importance as a synthetic intermediate is indisputable.
Future research should focus on:
-
Novel Library Synthesis: Utilizing the C7-chloro group to explore reactions with novel or unconventional nucleophiles to discover inhibitors for new biological targets.
-
Fragment-Based Drug Design: Using the title compound as a core fragment and building upon it to optimize interactions within a target's binding site.
-
Elucidation of Off-Target Effects: Characterizing the selectivity profile of derivatives to minimize potential toxicity and improve safety.
References
-
Xu, J., Liu, H., Li, G., & Qi, C. (2012). 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1161. [Link]
-
Al-Adiwish, W. M., & Moustafa, A. H. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(3), 1810–1820. [Link]
-
Jołkowska, A., Degner, M., Kujawski, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. International Journal of Molecular Sciences, 23(23), 15307. [Link]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(1), 23. [Link]
-
El-Sayed, M. T., Al-Qalawi, H. R. M., & El-Serwy, W. S. (2020). Synthesis of some pyrazolo[1,5-a]pyrimidine derivatives bearing carbonitrile, amidoxime, carboxamide and oxadiazole substituents using commercially available reagents. ResearchGate. [Link]
-
Park, H., Lee, K., Kim, B. T., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 903–908. [Link]
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
-
Terungwa, S. A., Akor, J. A., Abu, J. C., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(2), 329-354. [Link]
-
Bassoude, I., Berteina-Raboin, S., Essassi, E. M., Guillaumet, G., & El Ammari, L. (2013). 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o698. [Link]
-
Shcherbakov, S. V., Voevodina, I. V., Novikova, V. V., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6561. [Link]
-
ChemSynthesis. (n.d.). 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine. Retrieved January 25, 2026, from [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines [mdpi.com]
- 5. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
A Technical Guide to 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: Synthesis, Properties, and Therapeutic Potential
Executive Summary: This guide provides a comprehensive technical overview of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, a heterocyclic compound built upon the medicinally significant pyrazolo[1,5-a]pyrimidine scaffold. This scaffold is a cornerstone in the development of targeted therapeutics, particularly in oncology.[1] Derivatives have shown remarkable efficacy as potent and selective protein kinase inhibitors, playing a critical role in cancer treatment.[2] This document details the compound's physicochemical properties, outlines a robust synthetic pathway with mechanistic insights, and explores its established and potential applications in drug discovery. The primary focus is on its role as a protein kinase inhibitor, a mechanism central to its anticancer activity.
Introduction to the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine system is a fused, bicyclic N-heterocycle that has garnered immense interest in medicinal chemistry. Its rigid, planar structure provides an ideal framework for designing molecules with high binding affinity and selectivity for biological targets.[3] This "privileged scaffold" is found in numerous commercial drugs and clinical candidates, demonstrating its versatility and favorable pharmacological profile.[1]
The therapeutic success of this scaffold is largely attributed to its function as a bioisostere for purines, allowing it to interact with a wide array of enzymes, particularly protein kinases.[4] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[5] Consequently, pyrazolo[1,5-a]pyrimidine derivatives have been extensively developed as protein kinase inhibitors (PKIs), with notable examples targeting Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and Epidermal Growth Factor Receptors (EGFRs).[2][3][4] In fact, two of the three FDA-approved drugs for treating NTRK fusion cancers are built on this core structure, underscoring its clinical importance.[6]
7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a representative of this class, featuring key substituents—a chloro group at the 7-position, a methyl group at the 5-position, and a carbonitrile at the 3-position—that can be strategically modified to fine-tune its biological activity and pharmacokinetic properties.
Physicochemical Properties and Identification
A precise understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key identifiers and characteristics of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile are summarized below.
| Property | Value | Source |
| IUPAC Name | 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | N/A |
| CAS Number | 138904-34-4 | N/A |
| Molecular Formula | C₈H₅ClN₄ | N/A |
| Molecular Weight | 192.61 g/mol | N/A |
| SMILES | N#CC1=C2N=C(C)C=C(Cl)N2N=C1 | N/A |
| Physical Form | Solid | N/A |
| Storage | Sealed in a dry environment at 2-8°C | N/A |
| Hazard Codes | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation) | N/A |
Synthesis and Mechanistic Rationale
The synthesis of the pyrazolo[1,5-a]pyrimidine core is most commonly and efficiently achieved through the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic compound, such as a β-dicarbonyl or its synthetic equivalent.[1] This strategy offers high modularity, allowing for diverse substitutions on the final heterocyclic system.
Causality in Synthetic Design
The choice of precursors is dictated by the desired final structure.
-
3-Amino-4-cyanopyrazole: This starting material serves as the 1,3-bisnucleophile. The exocyclic amino group (at C3) and the endocyclic nitrogen (N2) of the pyrazole ring attack the electrophilic centers of the partner molecule to form the six-membered pyrimidine ring. The cyano group at the 4-position of the pyrazole becomes the 3-carbonitrile in the final product.
-
Acetylacetone (2,4-pentanedione): This symmetric β-diketone acts as the 1,3-bielectrophile. Its two carbonyl carbons are attacked by the nucleophilic nitrogens of the aminopyrazole. The methyl groups of acetylacetone become the substituents at the 5- and 7-positions of the intermediate product.
-
Phosphorus Oxychloride (POCl₃): This is a standard and highly effective chlorinating agent used to convert the hydroxyl group of the pyrimidinone intermediate into the desired chloro group at the 7-position. This conversion is crucial for many kinase inhibitors as the chlorine atom can engage in important halogen bonding interactions within the ATP-binding pocket of the target kinase.
Synthetic Workflow Diagram
The logical flow of the synthesis is a two-step process: initial ring formation followed by functional group conversion.
Caption: A representative two-step synthesis workflow for the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system; successful synthesis is confirmed by the analytical characterization described in the next section.
Step 1: Synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile-7-ol
-
To a solution of 3-amino-4-cyanopyrazole (1.0 eq) in glacial acetic acid (10 mL/mmol), add acetylacetone (1.1 eq).
-
Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. A precipitate should form.
-
Pour the mixture into ice-water and stir for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the pyrimidinol intermediate as an off-white powder.
Step 2: Synthesis of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
-
Suspend the dried intermediate from Step 1 (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq).
-
Heat the mixture to reflux (approx. 105°C) for 2-4 hours. The suspension should become a clear solution.
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Cautiously quench the residue by slowly adding it to crushed ice with vigorous stirring.
-
Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) until a solid precipitate forms.
-
Collect the crude product by vacuum filtration, wash with copious amounts of water, and dry.
-
Purify the crude solid by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent (e.g., ethanol) to afford the pure title compound.
Spectroscopic Characterization
Confirmation of the chemical structure is achieved through a combination of standard spectroscopic techniques. The expected data provides a benchmark for validating the synthetic outcome.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl protons (~2.5 ppm), the pyrimidine proton (~7.0 ppm), and the pyrazole proton (~8.5 ppm). |
| ¹³C NMR | Resonances for the methyl carbon, the nitrile carbon (~115 ppm), and the aromatic carbons of the bicyclic system. |
| Mass Spec (ESI+) | Expected molecular ion peak [M+H]⁺ at m/z 193.03. |
| FT-IR | A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch, typically around 2220-2240 cm⁻¹. |
Applications in Drug Discovery and Development
The pyrazolo[1,5-a]pyrimidine scaffold is a validated pharmacophore for targeting protein kinases, which are central to many cancer signaling pathways.[3][5]
Mechanism of Action: Protein Kinase Inhibition
Pyrazolo[1,5-a]pyrimidine derivatives primarily function as ATP-competitive inhibitors.[2] The heterocyclic core mimics the adenine ring of ATP, allowing it to fit into the ATP-binding pocket of a target kinase.[4] The substituents around the core then form specific interactions (hydrogen bonds, hydrophobic interactions, etc.) with amino acid residues in the pocket, conferring potency and selectivity.[6]
Key kinase families targeted by this scaffold include:
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation.[4]
-
Tropomyosin Receptor Kinases (Trks): Drivers of various cancers through gene fusions.[6]
-
Pim Kinases: Serine/threonine kinases involved in cell survival and proliferation.[7]
-
EGFR, B-Raf, MEK: Key components of the MAPK/ERK pathway, frequently mutated in cancers like melanoma and non-small cell lung cancer.[2]
The 7-chloro substituent on the title compound is particularly significant, as it can act as a hydrogen bond acceptor or participate in halogen bonding, often anchoring the molecule within the hinge region of the kinase active site—a common feature of potent kinase inhibitors.[4][8]
Role in Overcoming Drug Resistance
Beyond direct cytotoxicity, derivatives of this scaffold are being explored to reverse multidrug resistance (MDR) in cancer cells. MDR is often caused by the overexpression of efflux pumps like P-glycoprotein (ABCB1), which actively remove chemotherapeutic agents from the cell. Certain pyrazolo[1,5-a]pyrimidines have been shown to inhibit the function of these pumps, thereby restoring the sensitivity of resistant cancer cells to conventional chemotherapy.
Caption: Mechanism of reversing multidrug resistance via P-glycoprotein inhibition.
Summary and Future Outlook
7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a valuable chemical entity rooted in a scaffold with proven therapeutic importance. Its synthesis is straightforward, allowing for extensive derivatization and structure-activity relationship (SAR) studies. The primary application for this class of compounds remains in oncology, driven by their potent ability to inhibit protein kinases involved in cell proliferation and survival.
Future research will likely focus on:
-
Optimizing Selectivity: Modifying the substituents to enhance selectivity for specific kinases or kinase isoforms to minimize off-target effects and improve safety profiles.
-
Dual-Target Inhibitors: Designing derivatives that can simultaneously inhibit multiple key targets in a signaling pathway, a promising strategy to combat drug resistance.[4]
-
Exploring New Therapeutic Areas: Leveraging the scaffold's versatility to develop inhibitors for kinases implicated in inflammatory or neurodegenerative diseases.
This technical guide establishes the foundational knowledge required for researchers and drug development professionals to effectively utilize and innovate upon this promising chemical scaffold.
References
-
Gomez, S., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]
-
Iorkula, T. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. Available at: [Link]
-
Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]
-
Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. (2024). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Hassan, A. S. (2013). Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives. Universidade do Minho. Available at: [Link]
-
Iorkula, T. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
-
Al-Qadhi, M. A., et al. (2023). Synthesis of some pyrazolo[1,5-a]pyrimidine derivatives bearing carbonitrile, amidoxime, carboxamide and oxadiazole substituents using commercially available reagents. Egyptian Journal of Chemistry. Available at: [Link]
-
Szelag, M., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. Available at: [Link]
-
Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. (2025). Macroheterocycles. Available at: [Link]
-
Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. (2024). bioRxiv. Available at: [Link]
-
7-chloro-5-methylpyrazolo[1,5-a]pyrimidine. ChemSynthesis. Available at: [Link]
-
Xu, J., et al. (2012). 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. Acta Crystallographica Section E. Available at: [Link]
-
Gopalsamy, A., et al. (2012). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine-3-carbonitrile. BuyersGuideChem. Available at: [Link]
-
Propionitrile. Wikipedia. Available at: [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Framework for Novel Therapeutics
An In-Depth Technical Guide on Potential Therapeutic Targets
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This scaffold serves as a foundational structure for a multitude of compounds with therapeutic potential, ranging from anticancer and anti-inflammatory agents to modulators of the central nervous system. Its rigid, planar structure and the synthetic accessibility of its derivatives allow for precise-tuning of its physicochemical properties and biological targets. This guide provides a comprehensive overview of the key therapeutic targets of pyrazolo[1,5-a]pyrimidine compounds, delving into the underlying mechanisms of action, showcasing potent examples, and providing detailed experimental protocols for target validation.
Protein Kinases: A Primary Focus for Pyrazolo[1,5-a]pyrimidine-Based Inhibitors
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The pyrazolo[1,5-a]pyrimidine scaffold has proven to be an exceptional framework for the design of potent and selective protein kinase inhibitors. These compounds often act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrate.[1][2]
Cyclin-Dependent Kinases (CDKs)
CDKs are a family of serine/threonine kinases that are essential for the regulation of the cell cycle. Their aberrant activity is a common feature of cancer cells, making them attractive targets for therapeutic intervention. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of various CDKs, including CDK2.[3] For instance, dinaciclib, a compound featuring the pyrazolo[1,5-a]pyrimidine core, is a potent inhibitor of multiple CDKs.[3]
Tropomyosin Receptor Kinases (Trks)
The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are crucial for the development and survival of neurons.[4][5] Gene fusions involving the neurotrophic receptor tyrosine kinase (NTRK) genes can lead to the formation of oncogenic fusion proteins that drive various cancers. Several pyrazolo[1,5-a]pyrimidine-based Trk inhibitors have been developed and have shown significant clinical success.[4][5][6] Larotrectinib and Entrectinib are two FDA-approved drugs for the treatment of NTRK fusion-positive solid tumors that are built upon this scaffold.[5]
The pyrazolo[1,5-a]pyrimidine moiety is crucial for the binding of these inhibitors to the hinge region of the Trk kinase domain.[4] Structure-activity relationship (SAR) studies have demonstrated that modifications at various positions of the pyrazolo[1,5-a]pyrimidine core can significantly impact potency and selectivity.[4][6]
Table 1: Selected Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors and their Potency
| Compound/Drug Name | Target Kinase(s) | IC50 (nM) | Therapeutic Area |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | 1-4 | Oncology |
| Larotrectinib | TrkA, TrkB, TrkC | 5-11 | Oncology |
| Entrectinib | TrkA, TrkB, TrkC, ROS1, ALK | 1.7-12 | Oncology |
| Compound 6t | CDK2, TRKA | 90 (CDK2), 450 (TRKA) | Oncology |
| Compound 6s | CDK2, TRKA | 230 (CDK2), 450 (TRKA) | Oncology |
| Picolinamide-substituted derivatives | TrkA | 1.7 | Oncology |
| Macrocyclic derivatives | TrkA | 1-100 | Oncology |
Pim-1 Kinase
Pim-1 is a serine/threonine kinase that is involved in cell survival and proliferation. Its overexpression has been linked to various cancers, making it a promising target for anticancer drug development. Pyrazolo[1,5-a]pyrimidine compounds have been identified as potent and selective inhibitors of Pim-1 kinase.
Other Kinase Targets
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has led to the development of inhibitors targeting a wide array of other kinases, including:
-
EGFR (Epidermal Growth Factor Receptor): Derivatives targeting EGFR have shown promise in the treatment of non-small cell lung cancer (NSCLC).[1]
-
B-Raf and MEK: These kinases are key components of the MAPK/ERK signaling pathway, and their inhibition is a validated strategy in melanoma treatment.[1]
-
CK2 (Casein Kinase 2): A serine/threonine kinase involved in various cellular processes, including cell growth and proliferation.
-
DRAK1 (DAP Kinase-Related Apoptosis-Inducing Protein Kinase 1): A serine/threonine kinase implicated in apoptosis.
Beyond Kinases: Expanding the Therapeutic Landscape of Pyrazolo[1,5-a]pyrimidines
While protein kinases represent the most explored target class, the therapeutic potential of pyrazolo[1,5-a]pyrimidines extends to other important biological targets.
Phosphodiesterase 4 (PDE4)
PDE4 is an enzyme that degrades the second messenger cyclic AMP (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which can have anti-inflammatory effects. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent PDE4 inhibitors with potential applications in inflammatory diseases such as idiopathic pulmonary fibrosis (IPF).[7][8] For example, compound 10 from a series of pyrazolo[1,5-a]pyrimidines demonstrated high in vitro activity with an IC50 of 0.7 nM.[9] Further optimization led to compound 13c with an impressive IC50 of 2.7 nM.[7][8]
B-Cell Lymphoma 6 (BCL6)
BCL6 is a transcriptional repressor that is crucial for the formation of germinal centers and is implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL). The pyrazolo[1,5-a]pyrimidine scaffold has been utilized to develop binders of the BCL6 BTB domain, disrupting its interaction with corepressors.[10] Through structure-based design, the binding affinity of initial fragment hits was dramatically improved, leading to the development of high-affinity macrocyclic inhibitors.[10]
TRPC6 Channels
Transient Receptor Potential Canonical 6 (TRPC6) channels are non-selective cation channels that have been implicated in various physiological and pathological processes, including gastric cancer. A pyrazolo[1,5-a]pyrimidine-based compound, 14a , has been identified as a potent antagonist of the TRPC6 channel, demonstrating therapeutic potential against human gastric cancer in preclinical models.[11]
Metabotropic Glutamate Receptor Subtype 2 (mGlu2)
mGlu2 is a G-protein coupled receptor that plays a role in modulating glutamatergic neurotransmission in the central nervous system. Negative allosteric modulators (NAMs) of mGlu2 have therapeutic potential for treating neurological and psychiatric disorders.[12] A scaffold hopping approach has led to the discovery of novel pyrazolo[1,5-a]pyrimidine-5-carboxamide derivatives as CNS-penetrant mGlu2 NAMs.[13]
Experimental Protocols for Target Validation
The identification and validation of therapeutic targets are critical steps in the drug discovery process. The following section provides detailed, step-by-step methodologies for key experiments used to characterize the interaction of pyrazolo[1,5-a]pyrimidine compounds with their targets.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF assays are a popular method for measuring kinase activity in a high-throughput format. They are based on the principle of Förster Resonance Energy Transfer (FRET) between a donor fluorophore (typically a europium cryptate) and an acceptor fluorophore.
Caption: Workflow for a typical HTRF kinase assay.
-
Reagent Preparation:
-
Prepare a stock solution of the pyrazolo[1,5-a]pyrimidine compound in 100% DMSO.
-
Prepare serial dilutions of the compound in the assay buffer.
-
Prepare solutions of the target kinase, biotinylated substrate, and ATP in the assay buffer at the desired concentrations.
-
Prepare the HTRF detection reagents (e.g., europium-labeled anti-phospho-antibody and streptavidin-labeled acceptor) according to the manufacturer's instructions.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 2 µL) of the diluted compound or DMSO (for controls) to the wells of a low-volume 384-well plate.
-
Add the kinase and substrate mixture to all wells.
-
-
Enzymatic Reaction:
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding the HTRF detection reagents.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the FRET signal.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Determine the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Radioligand Binding Assay for mGlu2 Receptor
Radioligand binding assays are a fundamental technique for characterizing receptor-ligand interactions. This protocol describes a competition binding assay to determine the affinity of a pyrazolo[1,5-a]pyrimidine compound for the mGlu2 receptor.
Caption: General workflow for a radioligand binding assay.
-
Membrane Preparation:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the cell membrane preparation, the radioligand (e.g., [³H]-LY341495), and various concentrations of the pyrazolo[1,5-a]pyrimidine test compound.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known mGlu2 ligand).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[14]
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.
-
-
Scintillation Counting:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold stands as a testament to the power of privileged structures in drug discovery. Its adaptability has enabled the development of a diverse range of compounds targeting key players in human disease, from the well-established domain of protein kinases to emerging targets like ion channels and transcriptional repressors. The continued exploration of this versatile chemical framework, guided by a deep understanding of its target interactions and validated through robust experimental methodologies, holds immense promise for the future of targeted therapeutics. As our knowledge of the molecular drivers of disease expands, so too will the therapeutic reach of pyrazolo[1,5-a]pyrimidine-based compounds, solidifying their place in the modern medicinal chemist's toolkit.
References
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. Available at: [Link]
-
Discovery of Pyrazolo[1,5- a ]pyrimidine B-Cell Lymphoma 6 (BCL6) Binders and Optimization to High Affinity Macrocyclic Inhibitors. ResearchGate. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
-
Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. Available at: [Link]
-
Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. MDPI. Available at: [Link]
-
Human TRPC6 expressed in HEK 293 cells forms non-selective cation channels with limited Ca2+ permeability. National Institutes of Health. Available at: [Link]
- Discovery of Novel Central Nervous System Penetrant Metabotropic Glutamate Receptor Subtype 2 (mGlu2) Negative Allosteric Modulators (NAMs) Based on Functionalized Pyrazolo[1,5- a]pyrimidine-5-carboxamide and Thieno[3,2 - PubMed. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/30350962/
-
BCL-XL TR-FRET Assay Kit. BPS Bioscience. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine TRPC6 Antagonists for the Treatment of Gastric Cancer. PubMed Central. Available at: [Link]
-
Discovery of Pyrazolo[1,5-a]pyrimidine B-Cell Lymphoma 6 (BCL6) Binders and Optimization to High Affinity Macrocyclic Inhibitors. PubMed. Available at: [Link]
-
Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators. PubMed Central. Available at: [Link]
-
Fluorescence Polarization Detection. BMG LABTECH. Available at: [Link]
-
Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis. ACS Publications. Available at: [Link]
-
Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed Central. Available at: [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
-
Artificial Intelligence-Driven Discovery of Pyrazolo[1,5- a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis. PubMed. Available at: [Link]
-
PDE4B1 Assay Kit. BPS Bioscience. Available at: [Link]
-
N-Alkylpyrido[1′,2′:1,5]pyrazolo-[4,3-d]pyrimidin-4-amines: A new series of negative allosteric modulators of mGlu1/5 with CNS exposure in rodents. PubMed Central. Available at: [Link]
-
Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor. National Institutes of Health. Available at: [Link]
-
(PDF) Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. ResearchGate. Available at: [Link]
-
PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. Available at: [Link]
-
Whole Cell Patch Clamp Protocol. Axol Bioscience. Available at: [Link]
-
Fluorescence Polarization (FP). Molecular Devices. Available at: [Link]
-
Technology Time Resolved Fluorescence Fret Assay. Bioclone. Available at: [Link]
-
Radioligand binding methods: practical guide and tips. PubMed. Available at: [Link]
-
A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. National Institutes of Health. Available at: [Link]
-
Collection - Discovery of Pyrazolo[1,5‑a]pyrimidine B‑Cell Lymphoma 6 (BCL6) Binders and Optimization to High Affinity Macrocyclic Inhibitors. ACS Figshare. Available at: [Link]
-
TR-FRET Measurements. BMG LABTECH. Available at: [Link]
-
The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. MDPI. Available at: [Link]
-
Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. PubMed. Available at: [Link]
-
Whole Cell Patch Clamp Protocol. AXOL Bioscience. Available at: [Link]
-
Fluorescence detection techniques for protein kinase assay. ResearchGate. Available at: [Link]
-
Design, synthesis and in vitro PDE4 inhibition activity of certain. ResearchGate. Available at: [Link]
-
Data Sheet BCL-2 TR-FRET Assay Kit. BPS Bioscience. Available at: [Link]
-
Canonical Transient Receptor Potential 6 (TRPC6), a Redox-regulated Cation Channel. The Journal of Biological Chemistry. Available at: [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]
-
1,3,5-Trisubstituted Pyrazoles as Potent Negative Allosteric Modulators of the mGlu2/3 Receptors. PubMed. Available at: [Link]
-
Patch clamp techniques for single channel and whole-cell recording. The University of Texas at Dallas. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Artificial Intelligence-Driven Discovery of Pyrazolo[1,5- a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Pyrazolo[1,5-a]pyrimidine B-Cell Lymphoma 6 (BCL6) Binders and Optimization to High Affinity Macrocyclic Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazolo[1,5-a]pyrimidine TRPC6 Antagonists for the Treatment of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,3,5-Trisubstituted Pyrazoles as Potent Negative Allosteric Modulators of the mGlu2/3 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Novel Central Nervous System Penetrant Metabotropic Glutamate Receptor Subtype 2 (mGlu2) Negative Allosteric Modulators (NAMs) Based on Functionalized Pyrazolo[1,5- a]pyrimidine-5-carboxamide and Thieno[3,2- b]pyridine-5-carboxamide Cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
An In-Depth Technical Guide to 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile Derivatives and Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile synthetic accessibility and broad range of biological activities.[1][2] This guide focuses specifically on the 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile core, a key intermediate for developing highly functionalized derivatives. We will explore the fundamental synthesis of this core, delve into strategic derivatization pathways, analyze structure-activity relationships (SAR) with a focus on kinase inhibition, and provide validated experimental protocols for practical application in the laboratory.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core
The fusion of pyrazole and pyrimidine rings creates a rigid, planar, and nitrogen-rich heterocyclic system that has proven exceptionally fruitful in drug discovery.[2] First explored for their chemical reactivity, these compounds were later identified in the 1980s and 1990s as potent inhibitors of various enzymes, particularly protein kinases.[1]
Why is this scaffold so effective?
-
Structural Mimicry: Its unique geometry allows it to act as an ATP-competitive inhibitor, fitting into the ATP-binding pocket of many kinases.[1]
-
Synthetic Versatility: The core can be readily synthesized and subsequently functionalized at multiple positions (C2, C3, C5, and C7), allowing for fine-tuning of pharmacological properties.[2]
-
Proven Clinical Relevance: Several pyrazolo[1,5-a]pyrimidine-based kinase inhibitors have advanced into clinical trials, and some have received regulatory approval for treating various cancers, cementing their therapeutic potential.[1] Notably, two of the three FDA-approved drugs for NTRK fusion cancers are built upon this core.[3]
The specific focus of this guide, the 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile moiety, is particularly valuable. The chlorine atom at the C7 position serves as an excellent synthetic handle for introducing diverse functionalities, making it a critical building block for creating libraries of potential drug candidates.[4]
Synthesis of the Core Scaffold
The most common and efficient method for constructing the pyrazolo[1,5-a]pyrimidine ring system is the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound or its synthetic equivalent.[1]
Causality in Synthesis: The reaction leverages the nucleophilic character of the 5-aminopyrazole, which attacks the electrophilic carbonyl carbons of the second reagent, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.[1]
A typical route to the title compound proceeds as follows:
-
Step 1: Synthesis of 5-amino-3-cyanopyrazole. This key starting material is often synthesized from precursors like malononitrile.
-
Step 2: Cyclocondensation. The 5-amino-3-cyanopyrazole is reacted with a β-dicarbonyl equivalent, such as ethyl acetoacetate, under acidic or basic conditions to form the dihydroxy pyrazolo[1,5-a]pyrimidine intermediate.
-
Step 3: Chlorination. The intermediate is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to convert the hydroxyl group at C7 into a chlorine atom, yielding the final core structure.[4][5]
Caption: Key derivatization pathways from the core.
Pharmacological Profile & Structure-Activity Relationships (SAR)
Derivatives of the pyrazolo[1,5-a]pyrimidine core are potent inhibitors of a wide range of protein kinases, making them highly relevant for oncology and immunology. [1][6]Key targets include Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-Kinases (PI3Ks). [6][7][8] Mechanism of Action: Most derivatives function as Type I kinase inhibitors, competing with endogenous ATP for binding to the kinase active site. The N1 atom of the pyrazolo[1,5-a]pyrimidine core is a critical interaction point, typically forming a hydrogen bond with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. [8]
Caption: Inhibitor binding in a kinase active site.
SAR Insights:
Systematic modification of the core has yielded crucial insights into what drives potency and selectivity.
| Position | Modification | Observed Effect on Activity | Rationale / Causality |
| C7 | Small, polar amines (e.g., morpholine) | Often enhances potency and improves solubility. [4] | The amine can form additional hydrogen bonds and the polar nature aids physicochemical properties. |
| C7 | Bulky aryl/heteroaryl groups | Can dramatically increase potency and selectivity. | These groups can extend into hydrophobic pockets adjacent to the ATP binding site, creating specific interactions. |
| C5 | Indole derivatives | Shown to increase selectivity for PI3Kδ. [4] | The indole can form an additional hydrogen bond with specific residues (e.g., Asp-787) in the affinity pocket. [4] |
| C3 | Nitrile or small amides | Often well-tolerated and can contribute to binding. | These small, polar groups can engage in hydrogen bonding without causing steric clashes. |
| Overall | Macrocyclization | Can overcome drug resistance mutations. [3] | Constraining the molecule's conformation can lock it into an active state and reduce off-target effects. |
For example, studies on Trk inhibitors revealed that specific substitutions on the pyrazolo[1,5-a]pyrimidine nucleus led to compounds with IC₅₀ values in the sub-nanomolar range. [8]Similarly, a library of derivatives designed as PI3Kδ inhibitors produced a lead compound with an IC₅₀ of 2.8 nM. [6]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and include necessary validation steps.
Protocol: Synthesis of a C7-Anilino Derivative via SₙAr
This protocol describes a representative nucleophilic aromatic substitution at the C7 position.
-
Reaction Setup: To a solution of 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (1.0 eq) in a suitable solvent (e.g., N,N-Dimethylformamide or 2-propanol) in a round-bottom flask, add the desired aniline derivative (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).
-
Heating: Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Rationale: Heating provides the necessary activation energy for the SₙAr reaction. DIPEA scavenges the HCl byproduct without competing as a nucleophile.
-
-
Workup: After cooling to room temperature, pour the reaction mixture into water. The product will often precipitate. Collect the solid by vacuum filtration. If no precipitate forms, extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Validation:
-
LC-MS: Confirm the mass of the desired product and assess purity (>95%).
-
NMR Spectroscopy (¹H and ¹³C): Confirm the structure by identifying characteristic proton and carbon signals. The disappearance of the C7-Cl signal and the appearance of signals corresponding to the aniline moiety are key indicators of success.
-
Protocol: Representative Kinase Inhibition Assay (Biochemical)
This protocol outlines a generic, high-throughput method to assess the inhibitory activity of synthesized compounds.
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., Tris-HCl) containing MgCl₂, a reducing agent (e.g., DTT), and a detergent (e.g., Brij-35).
-
Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should be kept low (<1%).
-
Prepare solutions of the target kinase enzyme and its specific peptide substrate.
-
Prepare a solution of ATP, typically at or near its Michaelis-Menten constant (Km) for the specific kinase.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the kinase solution to each well.
-
Add 2 µL of the serially diluted test compound (or DMSO for control wells). Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 5 µL of the ATP/peptide substrate mixture.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a detection reagent. A common method is an antibody-based system that specifically recognizes the phosphorylated substrate.
-
-
Data Analysis:
-
Measure the signal (e.g., fluorescence or luminescence) on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO only) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Validation:
-
Run a known, potent inhibitor of the target kinase as a positive control to ensure the assay is performing correctly.
-
Ensure the Z'-factor of the assay is > 0.5, indicating a robust and reliable assay window.
-
Future Directions and Outlook
The 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold remains a highly fertile ground for drug discovery. Future research will likely focus on:
-
Targeting Drug Resistance: Developing next-generation inhibitors, such as macrocycles or allosteric modulators, that can overcome acquired resistance mutations in kinases. [1][3]* Improving Selectivity: Fine-tuning substituents to minimize off-target effects and associated toxicities, which remains a challenge for many kinase inhibitors. [1][9]* Exploring New Biological Space: Moving beyond kinases to investigate the activity of this scaffold against other enzyme families or as modulators of protein-protein interactions.
The synthetic tractability and proven biological relevance of this core ensure that it will continue to be a valuable platform for the development of novel therapeutics for years to come.
References
-
Terungwa, A. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link] [1]2. Moreno-Vargas, A. J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link] [2]3. Al-Warhi, T., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals. Available at: [Link] [7]4. CPL-Pharma. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. Available at: [Link] [4]5. Singh, P., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link] [8]6. CPL-Pharma. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. Available at: [Link] [6]7. Krasnov, V. P., et al. (2025). Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. Chemistry of Heterocyclic Compounds. Available at: [Link] [10]8. Singh, P., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. Available at: [Link] [3]9. El-Emary, T. I. (2005). Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives. Universidade do Minho. Available at: [Link] [11]10. Wang, Y., et al. (2011). 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. Acta Crystallographica Section E. Available at: [Link] [5]11. Terungwa, A. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. elar.urfu.ru [elar.urfu.ru]
- 11. repositorium.uminho.pt [repositorium.uminho.pt]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Kinase Inhibitor Platform
An In-depth Technical Guide on the Mechanism of Action of Pyrazolo[1,5-a]pyrimidine Inhibitors
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a cornerstone in the development of targeted kinase inhibitors, leading to several clinically approved drugs and a multitude of candidates in various stages of discovery and development. This technical guide provides a comprehensive overview of the mechanism of action of pyrazolo[1,5-a]pyrimidine-based inhibitors, with a focus on their interaction with protein kinases. We will delve into the structural basis of their inhibitory activity, the downstream cellular consequences, and provide detailed, field-proven experimental protocols for their characterization. This guide is intended to serve as a valuable resource for researchers and drug development professionals in the field of kinase inhibitor discovery.
Introduction: The Rise of a Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its synthetic tractability and its ability to effectively target the ATP-binding site of protein kinases.[1] Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] The development of small molecule inhibitors that can selectively modulate the activity of specific kinases has therefore become a major focus of modern drug discovery.[2][3]
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for the introduction of various substituents at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] This has led to the successful development of inhibitors against a wide range of kinase targets, including Tropomyosin receptor kinases (Trks), Cyclin-dependent kinases (CDKs), Janus kinases (JAKs), SRC family kinases, Phosphoinositide 3-kinases (PI3Ks), and FMS-like tyrosine kinase 3 (FLT3).[2][3][4]
Core Mechanism of Action: Competitive Inhibition at the ATP-Binding Site
The predominant mechanism of action for pyrazolo[1,5-a]pyrimidine inhibitors is their function as ATP-competitive inhibitors .[2][5] They achieve this by binding to the ATP-binding pocket of the kinase, a highly conserved region between the N- and C-lobes of the kinase domain.[5] By occupying this site, they prevent the binding of the natural substrate, ATP, thereby blocking the phosphotransferase activity of the kinase and inhibiting the phosphorylation of downstream substrates.[5]
The Crucial Hinge Interaction
A key feature of the binding mode of pyrazolo[1,5-a]pyrimidine inhibitors is the formation of one or more hydrogen bonds with the hinge region of the kinase.[6] This hinge region is a flexible loop of amino acids that connects the N- and C-lobes of the kinase. The pyrazolo[1,5-a]pyrimidine core, with its nitrogen atoms, acts as a hydrogen bond acceptor, forming critical interactions with the backbone amide groups of the hinge residues.[6] This interaction anchors the inhibitor in the ATP-binding site and is a primary determinant of its potency.[6]
For instance, in the case of TrkA inhibitors, the N1 atom of the pyrazolo[1,5-a]pyrimidine ring forms a crucial hydrogen bond with the backbone amide of Met592 in the hinge region.[6] Similarly, for CDK2 inhibitors, the pyrimidine ring nitrogen and the anilino NH group can form hydrogen bonds with the hinge residue Leu83.[4]
The Role of Substituents in Potency and Selectivity
While the pyrazolo[1,5-a]pyrimidine core provides the essential anchor to the hinge region, the various substituents on the scaffold are critical for achieving high potency and selectivity. These substituents extend into other regions of the ATP-binding site, forming additional interactions with the kinase. These interactions can include:
-
Hydrophobic interactions: Aromatic and aliphatic groups can occupy hydrophobic pockets within the ATP-binding site, enhancing binding affinity.[4]
-
Hydrogen bonds: Polar functional groups on the substituents can form additional hydrogen bonds with specific amino acid residues, contributing to both potency and selectivity.[4][6]
-
Van der Waals interactions: Close packing of the inhibitor within the binding site maximizes favorable van der Waals contacts.[4]
The strategic placement of these substituents allows for the exploitation of subtle differences in the ATP-binding sites of different kinases, leading to the development of highly selective inhibitors.
Downstream Cellular Consequences of Target Inhibition
By inhibiting the catalytic activity of their target kinases, pyrazolo[1,5-a]pyrimidine inhibitors disrupt the downstream signaling pathways controlled by these kinases. The specific cellular consequences depend on the function of the inhibited kinase.
For example, inhibition of CDKs leads to cell cycle arrest and apoptosis.[7] Inhibition of Trk kinases in cancer cells with NTRK gene fusions blocks the oncogenic signaling that drives tumor growth and survival.[4] Inhibition of PI3Kδ can modulate immune cell function and is a promising strategy for treating inflammatory and autoimmune diseases.[8]
The cellular effects of these inhibitors can be monitored by observing changes in the phosphorylation status of downstream substrates, cell cycle progression, and cell viability.
Experimental Protocols for Characterization
The characterization of pyrazolo[1,5-a]pyrimidine inhibitors involves a combination of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.
Biochemical Assays for Kinase Inhibition
Biochemical assays directly measure the ability of an inhibitor to block the catalytic activity of a purified kinase.[7]
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[9] The amount of ADP is directly proportional to the kinase activity.
Protocol:
-
Kinase Reaction:
-
ATP Depletion:
-
ADP to ATP Conversion and Detection:
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase-based detection of the newly synthesized ATP.[10]
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the ADP concentration.[12]
-
The LanthaScreen® Eu Kinase Binding Assay is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay that measures the binding of an inhibitor to the kinase.[13]
Protocol:
-
Assay Plate Preparation:
-
Add 5 µL of the test compound (pyrazolo[1,5-a]pyrimidine inhibitor) at various concentrations to the wells of a 384-well plate.[13]
-
-
Addition of Kinase and Antibody:
-
Add 5 µL of a mixture containing the kinase and a europium-labeled anti-tag antibody to each well.[13]
-
-
Addition of Tracer:
-
Add 5 µL of an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor tracer to each well.[13]
-
-
Incubation and Reading:
-
Incubate the plate at room temperature for 1 hour, protected from light.[13]
-
Read the plate on a TR-FRET-compatible plate reader. A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.
-
Cellular Assays for Inhibitor Efficacy
Cellular assays are essential to confirm that the inhibitor can penetrate the cell membrane and engage its target in a physiological context.
Western blotting can be used to measure the phosphorylation levels of a kinase's downstream substrates in inhibitor-treated cells. A reduction in the phosphorylation of a specific substrate provides evidence of target engagement and inhibition.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cultured cells with the pyrazolo[1,5-a]pyrimidine inhibitor at various concentrations for a specified time.
-
Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Western Blotting:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The MTT assay is a colorimetric assay used to assess the effect of an inhibitor on cell viability and proliferation.[14]
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the pyrazolo[1,5-a]pyrimidine inhibitor at various concentrations for a desired period (e.g., 72 hours).[15]
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C.[15]
-
-
Formazan Solubilization and Absorbance Measurement:
Data Presentation: Quantifying Inhibitor Activity
The potency of pyrazolo[1,5-a]pyrimidine inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. The following tables provide examples of IC50 values for pyrazolo[1,5-a]pyrimidine inhibitors against various kinases.
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against TrkA
| Compound | TrkA IC50 (nM) | Reference |
| Compound 8 | 1.7 | [6] |
| Compound 9 | 1.7 | [6] |
| Compound 10 | 0.2 | [17] |
| Compound 11 | 0.4 | [17] |
| Larotrectinib | 1.2 | [18] |
Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against CDKs
| Compound | CDK2 IC50 (µM) | Reference |
| Compound 6t | 0.09 | [4] |
| Compound 6s | 0.23 | [4] |
| Compound 12h | 0.022 | [19] |
| Compound 12i | 0.024 | [19] |
| Dinaciclib | 0.018 | [19] |
Table 3: Inhibitory Activity of a Pyrazolo[1,5-a]pyrimidine Derivative against PI3K Isoforms
| Compound | PI3Kδ IC50 (nM) | PI3Kα/δ Selectivity | PI3Kβ/δ Selectivity | PI3Kγ/δ Selectivity | Reference |
| CPL302415 | 18 | 79 | 1415 | 939 | [8] |
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective kinase inhibitors. Their mechanism of action, centered around competitive inhibition of the ATP-binding site and crucial interactions with the kinase hinge region, is well-understood and provides a solid foundation for rational drug design. The experimental protocols detailed in this guide offer a robust framework for the comprehensive characterization of novel pyrazolo[1,5-a]pyrimidine-based inhibitors.
Future efforts in this field will likely focus on further refining the selectivity of these inhibitors to minimize off-target effects, as well as exploring their potential in combination therapies and for targeting emerging resistance mutations. The continued application of structure-based drug design, coupled with advanced cellular and in vivo models, will undoubtedly lead to the discovery of next-generation pyrazolo[1,5-a]pyrimidine inhibitors with improved therapeutic profiles.
References
-
Al-Ostoot, F. H., Al-Qawasmeh, R. A., El-Abadelah, M. M., & Voelter, W. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(1), 1667. [Link]
-
Iorkula, T. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Shaikh, M. S., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
-
Terungwa, I. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Mondal, S., & Padmanabhan, J. (2018). General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. ResearchGate. [Link]
-
Nasser, S. A., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic chemistry, 85, 483–495. [Link]
-
Olivieri, C., et al. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Science Advances, 8(30), eabn8247. [Link]
-
Heathcote, D. A., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of medicinal chemistry, 53(24), 8508–8522. [Link]
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Molecules, 27(15), 4811. [Link]
-
Unzue, A., et al. (2025). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. MedChemComm. [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]
-
Zhang, J., et al. (2020). How ATP-Competitive Inhibitors Allosterically Modulate Tyrosine Kinases That Contain a Src-like Regulatory Architecture. ACS Chemical Biology, 15(7), 1834–1844. [Link]
-
Celon Pharma. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]
-
Le, N., et al. (2025). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv. [Link]
-
Al-Ostoot, F. H., et al. (2025). Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. ResearchGate. [Link]
-
BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]
-
Al-Warhi, T., et al. (2025). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. ResearchGate. [Link]
-
Wang, D., et al. (2025). Different types of ATP-competitive kinase inhibitors. A, schematic... ResearchGate. [Link]
-
Godl, K., et al. (2005). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Combinatorial chemistry & high throughput screening, 8(8), 689–699. [Link]
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(15), 4811. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Singh, M., & Salgia, R. (2023). Tyrosine Kinase Inhibitors. In StatPearls. StatPearls Publishing. [Link]
-
El-Gamal, M. I., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][3][4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific reports, 12(1), 11728. [Link]
-
Azure Biosystems. (n.d.). Western Blotting Guidebook. [Link]
-
Albani, C., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. ResearchGate. [Link]
-
van Tonder, A. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Chessari, G., et al. (2012). Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. Bioorganic & medicinal chemistry letters, 22(1), 449–453. [Link]
-
Gbelcová, H., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. European Journal of Medicinal Chemistry, 249, 115162. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2025). Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. content.protocols.io [content.protocols.io]
- 12. bmglabtech.com [bmglabtech.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Methodological & Application
experimental procedure for using 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile in vitro
An In-Depth Guide to the In Vitro Characterization of 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile
Introduction: Unlocking the Potential of a Novel Pyrazolo[1,5-a]pyrimidine Compound
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Compounds based on this heterocyclic system have been investigated as potent agents against a range of biological targets, including protein kinases, G-protein coupled receptors, and enzymes involved in metabolic pathways.[1][2] Their structural similarity to purines allows them to function as effective biomimetic molecules, interfering with various cellular signaling pathways.[3] Specifically, variations of this scaffold have been explored as anticancer, anti-diabetic, and anti-inflammatory agents.[2]
This application note provides a comprehensive experimental framework for the initial in vitro characterization of 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile, a novel derivative of this promising class. The protocols outlined herein are designed to guide researchers in systematically evaluating its biological effects, from initial cytotoxicity screening to direct target engagement and downstream pathway analysis. Our approach emphasizes robust, self-validating methodologies to ensure the generation of reliable and reproducible data for drug discovery and development professionals.
Section 1: Compound Handling and Stock Solution Preparation
Accurate and consistent compound handling is the foundation of reproducible in vitro research. The physicochemical properties of 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile dictate its proper storage and solubilization.
Compound Properties Summary:
| Property | Value | Source |
| Molecular Formula | C₇H₆ClN₃ | [4] |
| Molecular Weight | 167.59 g/mol | [4][5] |
| Appearance | Solid (predicted) | |
| Melting Point | 36 °C | [5] |
| XLogP3 | 1.7 | [5] |
Protocol 1.1: Preparation of Concentrated Stock Solutions
Rationale: A high-concentration, well-solubilized stock in an appropriate solvent (typically DMSO) is essential for creating accurate serial dilutions for experiments while minimizing the final solvent concentration in the culture medium, which can have its own cytotoxic effects.
Materials:
-
7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance and precision pipettes
Procedure:
-
Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh out a precise amount of the compound (e.g., 5 mg).
-
Solubilization: Add the appropriate volume of anhydrous DMSO to achieve a desired high-concentration stock (e.g., 10 mM or 20 mM). For a 10 mM stock with 5 mg of compound (MW: 167.59 g/mol ):
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.005 / (0.010 * 167.59) = 0.00298 L or 2.98 mL
-
Add 2.98 mL of DMSO to the 5 mg of compound.
-
-
Mixing: Vortex the solution thoroughly for 2-5 minutes until the compound is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber tubes. Store aliquots at -20°C or -80°C, protected from light and moisture.
-
Scientist's Note: Aliquoting is critical to prevent degradation that can occur with repeated freeze-thaw cycles. The amber tubes protect the compound from potential photodegradation.
-
Section 2: Assessing Cellular Viability and Cytotoxicity
The first step in characterizing the biological effect of a new compound is to determine its impact on cell viability. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability. The principle relies on the conversion of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells.[6]
Protocol 2.1: MTT Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound in a selected cancer cell line.
Materials:
-
Selected cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound from your DMSO stock in serum-free medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired final concentrations of the compound. Include a "vehicle control" (DMSO only, at the highest concentration used) and a "no treatment" control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7] Incubate for 3-4 hours at 37°C.[7]
-
Scientist's Note: During this incubation, viable cells will produce purple formazan crystals. The incubation time may need to be optimized depending on the cell line's metabolic rate.
-
-
Formazan Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 150 µL of solubilization solution (e.g., DMSO) to each well.
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved. Measure the absorbance at 570 nm using a plate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Section 4: Elucidating the Mechanism of Action
Once cytotoxicity and target engagement are established, the next logical step is to investigate the compound's effect on downstream signaling pathways. Given that many pyrazolo[1,5-a]pyrimidines are kinase inhibitors, the following protocols are highly relevant.
Protocol 4.1: In Vitro Kinase Assay
Objective: To determine if the compound directly inhibits the enzymatic activity of a specific purified protein kinase.
Rationale: This cell-free assay isolates the kinase, its substrate, and the inhibitor, providing direct evidence of enzyme inhibition without the complexities of a cellular environment. Kinase activity is measured by quantifying the transfer of phosphate from ATP to a substrate. [9] Materials:
-
Purified, active recombinant kinase
-
Specific kinase substrate (peptide or protein)
-
Kinase assay buffer [10]* ATP and MgCl₂ [11]* Compound dilutions
-
Detection reagents (e.g., phosphospecific antibody for Western Blot, or a commercial luminescence/fluorescence-based ADP detection kit)
Procedure:
-
Reaction Setup: In a microplate or PCR tube, combine the kinase, substrate, and kinase buffer.
-
Inhibitor Addition: Add the compound at various concentrations (and a vehicle control). Pre-incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding a solution of ATP and MgCl₂. [11]Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate Reaction: Stop the reaction by adding an equal volume of 2x Laemmli sample buffer (for Western Blot analysis) and heating to 95°C, or by adding a stop solution provided in a commercial kit. [11][12]5. Detection:
-
Western Blot: Analyze the samples by Western Blot using a phosphospecific antibody that recognizes the phosphorylated substrate.
-
Kit-based: Follow the manufacturer's protocol to measure the amount of ADP produced, which is inversely proportional to kinase inhibition.
-
-
Data Analysis: Quantify the signal for each reaction and calculate the percent inhibition relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.
Protocol 4.2: Western Blotting for Pathway Analysis
Objective: To measure changes in protein expression or phosphorylation status in cells following compound treatment.
Rationale: Western blotting is a fundamental technique to visualize how a compound affects specific proteins in a signaling cascade (e.g., does it inhibit the phosphorylation of a kinase's downstream substrate?). [13][14] Materials:
-
Treated cell lysates
-
Protein assay reagent (e.g., BCA or Bradford)
-
Laemmli sample buffer [12]* SDS-PAGE gels and electrophoresis apparatus
-
Transfer membrane (PVDF or nitrocellulose) and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells treated with the compound and vehicle control. Determine the protein concentration of each lysate. [15]2. Loading Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli sample buffer. Boil at 95°C for 5 minutes. [16]3. SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis. [13]4. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. [15]6. Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities. Compare the levels of phosphorylated protein to the total protein to determine the specific effect on protein activation.
Caption: Workflows for mechanistic in vitro assays.
References
-
National Center for Biotechnology Information. (n.d.). 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine. PubChem. Retrieved from [Link]
-
Hassan, A. A., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 14(5), 3265-3285. Retrieved from [Link]
-
Xu, J., et al. (2012). 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1161. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). 7-Chloro-5-(chloro-meth-yl)pyrazolo-[1,5-a]pyrimidine-3-carbonitrile. PubMed. Retrieved from [Link]
-
Xu, J., Liu, H., Li, G., & Qi, C. (2012). 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. Acta Crystallographica Section E Structure Reports Online, 68(4), o1161. Retrieved from [Link]
-
Chemspace. (n.d.). 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile. Retrieved from [Link]
-
Krylov, A. V., et al. (2025). Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. Chemistry of Heterocyclic Compounds, 61(1). Retrieved from [Link]
-
López-Fernández, S., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules, 28(19), 6898. Retrieved from [Link]
-
protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Retrieved from [Link]
-
Sivaprasad, U., et al. (2013). In vitro NLK Kinase Assay. Bio-protocol, 3(19), e919. Retrieved from [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
-
Mahmood, T., & Yang, P.-C. (2025). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Bio-protocol. (2022). In vitro kinase assay. Retrieved from [Link]
-
Selleri, S., et al. (2021). 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. Molecules, 26(11), 3183. Retrieved from [Link]
-
Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) In vitro kinase assay v1. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine. Retrieved from [Link]
-
MDPI. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]
Sources
- 1. 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. echemi.com [echemi.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro kinase assay [protocols.io]
- 12. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. goldbio.com [goldbio.com]
- 15. bio-rad.com [bio-rad.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols for High-Throughput Screening of 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile
Introduction: The Promise of the Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its role as a pharmacophore in the design of various therapeutic agents.[1][2] Compounds bearing this heterocyclic system have demonstrated a wide range of biological activities, including acting as selective inhibitors for enzymes such as COX-2 and HMG-CoA reductase, as well as ligands for benzodiazepine receptors.[2] Notably, the structural similarity of this scaffold to purines makes it a prime candidate for interacting with ATP-binding sites of numerous enzymes, particularly kinases. Kinase inhibitors have emerged as a crucial class of therapeutics, especially in oncology. The compound 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile, with its distinct substitution pattern, presents an intriguing candidate for high-throughput screening (HTS) campaigns aimed at discovering novel kinase inhibitors.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile in a high-throughput screening setting. We will detail a robust and validated protocol for a biochemical kinase assay, designed for efficient screening of large compound libraries to identify potential inhibitors. The principles and methodologies described herein can be adapted to various kinase targets, offering a versatile framework for hit identification and lead discovery.
Compound Profile: 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₄ | ChemSynthesis[3] |
| Molecular Weight | 192.61 g/mol | ECHEMI[4] |
| CAS Number | 16082-27-2 | ChemSynthesis[3] |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in DMSO | Generic |
Principle of the High-Throughput Screening Assay
The proposed HTS assay is a homogenous, fluorescence-based biochemical assay designed to measure the inhibition of a generic serine/threonine kinase. The assay relies on the quantification of ADP produced as a result of the kinase-mediated phosphorylation of a substrate peptide. A commercially available kinase assay kit, such as ADP-Glo™ (Promega) or HTRF® KinEASE®-STK (Cisbio), can be employed for this purpose.
The fundamental principle involves a two-step reaction. In the first step, the kinase, substrate, ATP, and the test compound (7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile) are incubated together. If the compound is an inhibitor, it will reduce the rate of phosphorylation and consequently, the amount of ADP produced. In the second step, a detection reagent is added that converts the generated ADP into a detectable signal, typically luminescence or fluorescence resonance energy transfer (FRET). The intensity of the signal is directly proportional to the amount of ADP produced and thus inversely proportional to the inhibitory activity of the compound.
Experimental Workflow for High-Throughput Screening
The following diagram illustrates the overall workflow for the high-throughput screening of 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile.
Caption: High-throughput screening workflow for kinase inhibition assay.
Detailed Protocol for Primary Screening
This protocol is designed for a 384-well plate format, a common choice for HTS to conserve reagents and increase throughput.[5]
1. Materials and Reagents:
-
Compound: 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile (dissolved in 100% DMSO to create a 10 mM stock solution).
-
Kinase: A purified serine/threonine kinase of interest.
-
Kinase Substrate: A peptide substrate specific to the chosen kinase.
-
ATP: Adenosine 5'-triphosphate.
-
Assay Buffer: Buffer recommended by the kinase assay kit manufacturer.
-
Kinase Assay Kit: e.g., ADP-Glo™ Kinase Assay (Promega).
-
Microplates: 384-well, low-volume, white, opaque plates for luminescence assays.
-
Liquid Handling System: Automated dispenser for nano- to microliter volumes.
-
Plate Reader: A microplate reader capable of measuring luminescence.
-
Positive Control: A known inhibitor of the target kinase.
-
Negative Control: DMSO (vehicle).
2. Assay Plate Preparation:
-
Compound Plating:
-
Prepare a serial dilution of the 10 mM stock of 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile in 100% DMSO.
-
Using an acoustic dispenser or a pin tool, transfer 50 nL of the diluted compound, positive control, or DMSO to the appropriate wells of the 384-well assay plate. This will result in a final compound concentration range (e.g., 10 µM to 1 nM) in the assay.
-
3. Assay Procedure:
-
Kinase/Substrate Addition:
-
Prepare a master mix containing the kinase and its substrate in the assay buffer.
-
Dispense 5 µL of the kinase/substrate mix into each well of the assay plate.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in the assay buffer.
-
Dispense 5 µL of the ATP solution to all wells to start the kinase reaction. The final volume in each well is now 10 µL.
-
-
Incubation:
-
Briefly centrifuge the plates to ensure all components are mixed.
-
Incubate the plates at room temperature for 60 minutes.
-
-
ADP Detection:
-
Following the kinase assay kit manufacturer's instructions, add the ADP detection reagent. For the ADP-Glo™ assay, this involves two steps:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.
-
-
-
Signal Measurement:
-
Measure the luminescence signal using a plate reader.
-
Data Analysis and Hit Identification
The raw data from the plate reader will be processed to determine the inhibitory activity of the test compound.
-
Data Normalization:
-
The percentage of inhibition is calculated for each compound concentration using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
-
Dose-Response Curve:
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).
-
-
Hit Criteria:
-
A compound is typically considered a "hit" if it demonstrates a certain threshold of inhibition (e.g., >50% inhibition at a specific concentration) and a clear dose-response relationship.
-
Assay Validation and Quality Control
To ensure the reliability of the screening data, the assay must be rigorously validated.[6][7] Key performance metrics should be monitored throughout the screening campaign.[8]
| Parameter | Formula | Acceptance Criteria | Reference |
| Z'-factor | 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| | > 0.5 | UCSF SMDC[9] |
| Signal-to-Background (S/B) | Mean_neg / Mean_pos | > 5 | Generic |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | < 15% | Generic |
-
SD_pos: Standard deviation of the positive control.
-
SD_neg: Standard deviation of the negative control.
-
Mean_pos: Mean signal of the positive control.
-
Mean_neg: Mean signal of the negative control.
A Z'-factor greater than 0.5 indicates a robust and reliable assay suitable for HTS.[9]
Secondary Assays and Hit Confirmation
Initial hits from the primary screen should be subjected to a series of secondary assays to confirm their activity and rule out artifacts.
Caption: Workflow for hit confirmation and progression.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[10][11]
-
Storage: Store in a tightly sealed container in a cool, dry place.[11]
-
Disposal: Dispose of in accordance with local regulations.
Conclusion
7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile represents a promising starting point for the discovery of novel kinase inhibitors. The detailed protocols and workflows presented in this application note provide a robust framework for its evaluation in a high-throughput screening campaign. By adhering to best practices in assay development, validation, and data analysis, researchers can effectively identify and advance promising hits from large compound libraries, ultimately contributing to the development of new therapeutics.
References
-
Di Grandi, M. J., et al. (2009). Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as a new class of inhibitors of IκB kinase-β. Bioorganic & Medicinal Chemistry Letters, 19(9), 2469-2473. [Link]
-
Gopalsamy, A., et al. (2005). Discovery of 4-anilino-5,6-biarylfuro[2,3-d]pyrimidines as a new class of inhibitors of IκB kinase (IKK). Bioorganic & Medicinal Chemistry Letters, 15(23), 5273-5278. [Link]
-
BellBrook Labs. (2023). High Throughput Screening Assays for Drug Discovery. [Link]
-
Bassoude, I., et al. (2011). 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2627. [Link]
-
ChemSynthesis. (2023). 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine. [Link]
-
NIH National Center for Biotechnology Information. (2012). HTS Assay Validation. In Assay Guidance Manual. [Link]
-
Macarrón, R., & Hertzberg, R. P. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology, 565, 1-32. [Link]
-
Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). [Link]
-
NIH National Center for Biotechnology Information. (2012). HTS Assay Validation. PubMed. [Link]
Sources
- 1. 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. echemi.com [echemi.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. HTS Assay Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 10. fishersci.es [fishersci.es]
- 11. fishersci.com [fishersci.com]
Application Notes and Protocols: 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile in Drug Discovery
Foreword: Unlocking the Potential of a Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity. This guide focuses on a specific, yet relatively unexplored derivative: 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile . While extensive biological data for this particular compound is not yet publicly available, its structural features—a reactive chlorine atom at the 7-position, a methyl group at the 5-position, and a key carbonitrile moiety at the 3-position—suggest significant potential as a versatile building block or a lead compound in drug discovery.
This document serves as a detailed guide for researchers and drug development professionals on how to approach the investigation of this compound. We will delve into the established therapeutic relevance of the pyrazolo[1,5-a]pyrimidine class, propose potential biological targets for our title compound based on structure-activity relationships (SAR) of close analogs, and provide detailed protocols for its characterization and evaluation in biochemical and cell-based assays.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Gateway to Diverse Bioactivities
The pyrazolo[1,5-a]pyrimidine nucleus is a bioisostere of purine, enabling it to interact with a wide array of ATP-binding sites in enzymes, particularly kinases.[1] This has led to the development of numerous potent and selective inhibitors for various therapeutic areas, most notably in oncology.
Derivatives of this scaffold have been successfully developed as inhibitors of a range of protein kinases, including:
-
Tropomyosin receptor kinases (Trks) : Several approved and clinical-stage Trk inhibitors feature the pyrazolo[1,5-a]pyrimidine core, highlighting its importance in targeting cancers with NTRK gene fusions.[2]
-
Cyclin-dependent kinases (CDKs) : The scaffold has been instrumental in designing inhibitors of CDK2 and CDK9, key regulators of the cell cycle whose dysregulation is a hallmark of many cancers.[3][4]
-
FMS-like tyrosine kinase 3 (FLT3) : Potent and selective inhibitors of FLT3-ITD, a common mutation in acute myeloid leukemia (AML), have been developed from pyrazolo[1,5-a]pyrimidine starting points.[5]
-
Phosphoinositide 3-kinase δ (PI3Kδ) : The versatility of the scaffold extends to the PI3K family, with selective inhibitors of the delta isoform being developed for inflammatory diseases.[6]
-
Casein Kinase 2 (CK2) : This scaffold has been optimized to produce inhibitors of CK2, a kinase involved in cell growth, proliferation, and suppression of apoptosis.[7]
Beyond kinases, the pyrazolo[1,5-a]pyrimidine core has been explored for other target classes, including cyclooxygenase (COX) enzymes .[8] The structural features of 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile make it an intriguing candidate for screening against these and other novel targets.
Decoding the Structure: Potential of 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile
The specific substitutions on our title compound provide clues to its potential applications and avenues for further chemical modification.
-
7-Chloro Group : The chlorine atom at the 7-position is a versatile chemical handle. It can be readily displaced by nucleophiles, allowing for the facile generation of a library of analogs with diverse substituents. This position is often modified to enhance potency and selectivity for the target enzyme.
-
5-Methyl Group : The methyl group at the 5-position can contribute to hydrophobic interactions within the target's binding pocket. Its presence can influence the overall conformation of the molecule and its selectivity profile.
-
3-Carbonitrile Group : The nitrile moiety at the 3-position is a significant feature. A recent study has identified a series of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives as a new class of inhibitors for histone lysine demethylase 4D (KDM4D) .[9] This suggests that our title compound may also exhibit activity against this epigenetic target. The nitrile group can act as a hydrogen bond acceptor and its electronic properties can influence the overall binding affinity.
The following diagram illustrates the key functional groups and their potential roles in molecular interactions and further chemical synthesis.
Caption: Key functional groups of the title compound and their potential roles.
Proposed Screening Strategy and Experimental Protocols
Given the rich pharmacology of the pyrazolo[1,5-a]pyrimidine scaffold and the specific structural features of our title compound, a tiered screening approach is recommended.
Caption: A tiered screening workflow for the evaluation of the title compound.
Protocol 1: In Vitro Kinase Inhibition Assay (Example: FLT3)
This protocol describes a general method to assess the inhibitory activity of the title compound against a protein kinase, using FLT3 as an example. This can be adapted for other kinases of interest.
Principle: The assay measures the amount of ADP produced, which is directly proportional to kinase activity. A decrease in ADP production in the presence of the test compound indicates inhibition.
Materials:
-
Recombinant human FLT3 enzyme
-
Poly-Glu-Tyr (4:1) substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the title compound in 100% DMSO. A typical starting concentration range for screening is 10 mM to 1 nM.
-
Assay Plate Setup:
-
Add 5 µL of the compound dilutions to the wells of the assay plate. For the positive control (no inhibition) and negative control (no enzyme) wells, add 5 µL of DMSO.
-
Add 5 µL of a solution containing the FLT3 enzyme and the Poly-Glu-Tyr substrate in kinase assay buffer.
-
For the negative control wells, add 5 µL of the substrate solution without the enzyme.
-
-
Initiation of Reaction: Add 5 µL of ATP solution in kinase assay buffer to all wells to start the reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and initiate a luciferase-based reaction that produces light. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: In Vitro Histone Demethylase Inhibition Assay (KDM4D)
Based on the potential activity against KDM4D, this protocol provides a framework for testing the compound's inhibitory effect on this epigenetic target.
Principle: This assay measures the formaldehyde produced as a byproduct of the demethylation of a histone H3 peptide by KDM4D.
Materials:
-
Recombinant human KDM4D enzyme
-
Biotinylated H3K9me3 peptide substrate
-
Alpha-ketoglutarate (α-KG)
-
Ascorbic acid
-
Ferrous ammonium sulfate
-
KDM4D assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1 mg/mL BSA)
-
7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile (in 100% DMSO)
-
Formaldehyde detection reagent (e.g., Amplite™ Fluorimetric Formaldehyde Assay Kit)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the title compound in DMSO.
-
Assay Plate Setup:
-
Add the compound dilutions to the assay plate. Include positive (DMSO) and negative (no enzyme) controls.
-
Prepare a master mix containing KDM4D enzyme, H3K9me3 peptide substrate, ascorbic acid, and ferrous ammonium sulfate in assay buffer.
-
Add the master mix to the wells containing the compound.
-
-
Initiation of Reaction: Add α-KG to all wells to start the demethylation reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection:
-
Add the formaldehyde detection reagent to each well.
-
Incubate at 37°C for 15-30 minutes, protected from light.
-
-
Data Acquisition: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
Data Analysis:
-
Calculate the percent inhibition based on the fluorescence signals of the control wells.
-
Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.
Protocol 3: Cell-Based Antiproliferative Assay
This protocol assesses the effect of the title compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MV4-11 for FLT3-ITD positive AML)
-
Complete cell culture medium
-
7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Sterile, clear-bottom 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in the 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the title compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound dilutions. Include vehicle control (DMSO) wells.
-
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis:
-
Calculate the percent cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability versus the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
Structure-Activity Relationship (SAR) Insights and Future Directions
While SAR data for 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile is not available, we can extrapolate from related series. For the pyrazolo[1,5-a]pyrimidine-3-carbonitrile series targeting KDM4D, modifications at the 7-position with various substituted anilines and benzylamines led to significant variations in potency.[9] This underscores the importance of exploring substitutions at the 7-chloro position of our title compound.
Proposed Next Steps:
-
Initial Screening: Perform the proposed screening assays to identify initial hits and determine the primary target class(es) for the title compound.
-
Library Synthesis: If promising activity is observed, leverage the 7-chloro position to synthesize a focused library of analogs with diverse chemical functionalities (e.g., amines, ethers, aryl groups via cross-coupling reactions).
-
SAR Elucidation: Systematically evaluate the synthesized analogs to build a robust SAR profile, guiding the optimization of potency, selectivity, and drug-like properties.
-
Mechanism of Action Studies: For the most promising compounds, conduct further studies to confirm the mechanism of action, such as western blotting to assess the phosphorylation status of downstream targets in cell-based models.
The following table summarizes the potential targets and the rationale for investigating 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile against them.
| Potential Target Class | Rationale | Key References |
| Protein Kinases | The pyrazolo[1,5-a]pyrimidine scaffold is a well-established kinase inhibitor template. | [2][3][4][5][6][7][10][11] |
| Histone Demethylases | The 3-carbonitrile moiety is a key feature in a known series of KDM4D inhibitors. | [9] |
| Cyclooxygenase (COX) | Some pyrazolo[1,5-a]pyrimidine derivatives have shown COX inhibitory activity. | [8] |
Conclusion
7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile represents a promising starting point for novel drug discovery programs. Its privileged core scaffold, coupled with strategically placed functional groups, offers multiple avenues for therapeutic intervention. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to unlock the full potential of this intriguing molecule and to contribute to the development of the next generation of targeted therapies.
References
- Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. (2025). [Journal Name].
-
7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1161. [Link]
-
Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (2024). Molecules, 29(15), 3560. [Link]
-
Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. (2021). European Journal of Medicinal Chemistry, 222, 113582. [Link]
-
7-Chloro-5-(chloro-meth-yl)pyrazolo-[1,5-a]pyrimidine-3-carbonitrile. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1161. [Link]
-
Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. (2015). ACS Medicinal Chemistry Letters, 6(10), 1035–1040. [Link]
-
Discovery of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives as a new class of histone lysine demethylase 4D (KDM4D) inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters, 27(14), 3055–3059. [Link]
-
Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. (2015). ACS Medicinal Chemistry Letters, 6(5), 580–585. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2021). Molecules, 26(23), 7183. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Medicinal Chemistry, 14(10), 1845–1871. [Link]
-
Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation. (2023). Archiv der Pharmazie, 356(2), e2200395. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). Pharmaceuticals, 17(12), 1667. [Link]
-
Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. (2025). bioRxiv. [Link]
Sources
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives as a new class of histone lysine demethylase 4D (KDM4D) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1 | bioRxiv [biorxiv.org]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Framework in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine core, a fused heterocyclic system, has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold".[1][2] This designation stems from its remarkable synthetic versatility and its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][3] This guide provides an in-depth exploration of the pyrazolo[1,5-a]pyrimidine scaffold, offering insights into its synthesis, therapeutic applications, and key experimental protocols to facilitate its use in drug discovery and development.
The Pyrazolo[1,5-a]pyrimidine Core: Structural Features and Medicinal Chemistry Significance
The pyrazolo[1,5-a]pyrimidine scaffold is a rigid, planar, bicyclic aromatic system formed by the fusion of a pyrazole and a pyrimidine ring.[1] This unique arrangement confers favorable physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions with biological macromolecules. Its synthetic tractability allows for the introduction of diverse substituents at multiple positions, enabling fine-tuning of its pharmacological profile.[4][5] This has led to the development of numerous bioactive compounds with applications as anticancer, psychopharmacological, and anti-inflammatory agents.[1] Notably, this scaffold is present in several marketed drugs, including Zaleplon, Indiplon, and the anticancer agents Larotrectinib and Entrectinib, underscoring its clinical relevance.[1][6][7]
Therapeutic Applications: A Focus on Kinase Inhibition in Oncology
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a particularly fruitful framework for the development of protein kinase inhibitors.[4][5] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[5] The pyrazolo[1,5-a]pyrimidine core can act as an ATP-competitive inhibitor, mimicking the purine ring of ATP to bind to the kinase active site.[5]
Tropomyosin Receptor Kinase (Trk) Inhibition
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are key drivers in the development and function of the nervous system.[7] Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes lead to the production of constitutively active Trk fusion proteins, which are oncogenic drivers in a wide range of tumors. Pyrazolo[1,5-a]pyrimidine-based inhibitors have emerged as highly effective agents for treating NTRK fusion-positive cancers.[7]
Mechanism of Action: These inhibitors typically function by occupying the ATP-binding pocket of the Trk kinase domain. The pyrazolo[1,5-a]pyrimidine core forms critical hydrogen bond interactions with the hinge region of the kinase, a key determinant of binding affinity.[7] Substituents on the scaffold can be tailored to exploit other interactions within the active site, thereby enhancing potency and selectivity.
Workflow for the Development of Pyrazolo[1,5-a]pyrimidine-based Trk Inhibitors
Caption: A generalized workflow for the discovery and development of pyrazolo[1,5-a]pyrimidine-based Trk inhibitors.
Other Kinase Targets
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has enabled the development of inhibitors against a range of other kinases implicated in cancer, including:
-
Cyclin-Dependent Kinases (CDKs): Notably, derivatives have been developed as inhibitors of CDK9, a key regulator of transcription, which leads to the induction of apoptosis in malignant cells.[8]
-
Pim-1 Kinase: This serine/threonine kinase is an attractive target in oncology due to its role in cell survival and proliferation. Pyrazolo[1,5-a]pyrimidine compounds have been identified as potent and selective Pim-1 inhibitors.[9]
-
EGFR, B-Raf, and MEK: These are critical components of signaling pathways that are frequently mutated in various cancers, such as non-small cell lung cancer and melanoma. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop inhibitors of these kinases.[4][5]
Synthetic Strategies: Accessing the Pyrazolo[1,5-a]pyrimidine Core
A variety of synthetic routes to the pyrazolo[1,5-a]pyrimidine scaffold have been developed, allowing for the creation of diverse chemical libraries for drug discovery.[1][4] A common and efficient method involves the condensation of a 3-amino-pyrazole derivative with a 1,3-dielectrophilic species.
Protocol: General Synthesis of a 7-substituted Pyrazolo[1,5-a]pyrimidine
This protocol outlines a general and widely used method for the synthesis of the pyrazolo[1,5-a]pyrimidine core.
Materials:
-
3-Amino-5-(trifluoromethyl)-1H-pyrazole
-
Substituted 1,3-diketone (e.g., trifluoroacetylacetone)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 3-amino-5-(trifluoromethyl)-1H-pyrazole in glacial acetic acid.
-
Addition of Reagents: To the stirred solution, add 1.1 equivalents of the substituted 1,3-diketone.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-water and stir.
-
Isolation of Crude Product: Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 7-substituted pyrazolo[1,5-a]pyrimidine.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality behind Experimental Choices:
-
Glacial Acetic Acid: Serves as both a solvent and a catalyst for the condensation reaction.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the cyclization to occur efficiently.
-
Aqueous Work-up: The use of ice-water facilitates the precipitation of the organic product, which is typically poorly soluble in water, allowing for its separation from the acetic acid and other water-soluble impurities.
-
Column Chromatography: This is a standard and effective method for purifying organic compounds based on their differential adsorption to the stationary phase.
Biological Evaluation: In Vitro Kinase Inhibition Assay
To assess the biological activity of newly synthesized pyrazolo[1,5-a]pyrimidine derivatives, an in vitro kinase inhibition assay is a crucial first step.
Protocol: In Vitro Kinase Inhibition Assay (e.g., for TrkA)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
Materials:
-
Recombinant human TrkA kinase
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
Staurosporine (positive control)
-
384-well microplate
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Mixture Preparation: In each well of the 384-well plate, add the kinase assay buffer, the biotinylated peptide substrate, and the test compound at various concentrations.
-
Kinase Addition: Add the recombinant TrkA kinase to each well to initiate the reaction.
-
ATP Addition: After a brief pre-incubation, add ATP to start the phosphorylation reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions (e.g., a europium-labeled anti-phospho-antibody and a streptavidin-allophycocyanin conjugate for a LANCE Ultra assay).
-
Data Acquisition: Read the plate on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software.
Self-Validating System:
-
Positive Control (Staurosporine): A known, potent, non-selective kinase inhibitor is included to ensure the assay is performing as expected.
-
Negative Controls: Wells without kinase and wells with DMSO only (vehicle control) are included to establish the baseline and maximum signal of the assay.
-
Z'-factor: This statistical parameter should be calculated to assess the quality and robustness of the assay. A Z'-factor > 0.5 indicates an excellent assay.
Data Presentation: Representative IC₅₀ Values of Pyrazolo[1,5-a]pyrimidine Derivatives against Various Kinases
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Larotrectinib | TrkA | 5 | [7] |
| Entrectinib | TrkA | 1.7 | [7] |
| Compound X | CDK9 | 25 | [8] |
| Compound Y | Pim-1 | 10 | [9] |
| Compound Z | EGFR | 50 | [10] |
Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyrazolo[1,5-a]pyrimidine scaffold has provided valuable insights into the structural requirements for potent and selective kinase inhibition.[4][6]
-
Hinge-Binding Moiety: The pyrazolo[1,5-a]pyrimidine core itself is a crucial hinge-binder.[6]
-
Substituents at C3 and C7: Modifications at these positions can significantly impact potency and selectivity by interacting with different regions of the ATP-binding pocket.[1] For instance, in Trk inhibitors, specific substituents at the C3 position can extend into a solvent-exposed region, allowing for the introduction of moieties that improve pharmacokinetic properties.[6]
-
Substituents at N1: The nitrogen at position 1 of the pyrazole ring is often involved in a key hydrogen bond with the hinge region of the kinase.[6]
Signaling Pathway: Trk Signaling and its Inhibition
Caption: Simplified Trk signaling pathway and the point of intervention by pyrazolo[1,5-a]pyrimidine inhibitors.
Future Perspectives
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:
-
Development of more selective inhibitors: To minimize off-target effects and improve safety profiles.[5]
-
Overcoming drug resistance: A significant challenge in cancer therapy is the emergence of resistance mutations. Novel pyrazolo[1,5-a]pyrimidine derivatives are being designed to inhibit these resistant forms of kinases.[6][7]
-
Exploration of new therapeutic areas: While oncology has been a major focus, the diverse biological activities of this scaffold suggest its potential in other areas, such as neurodegenerative diseases and inflammatory disorders.[1]
References
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. Available at: [Link]
-
An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. ResearchGate. Available at: [Link]
-
Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. Available at: [Link]
-
Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH. Available at: [Link]
-
Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. ResearchGate. Available at: [Link]
-
Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. R Discovery. Available at: [Link]
-
Synthesis and in vitro anticancer activity of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d][1][4][6]triazines. Taylor & Francis Online. Available at: [Link]
-
(PDF) Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. ResearchGate. Available at: [Link]
-
Benzimidazole-linked pyrazolo[1,5-a]pyrimidine conjugates: synthesis and detail evaluation as potential anticancer agents. PubMed. Available at: [Link]
-
Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Examples of marketed drugs with pyrazolo[1,5-a]-pyrimidine nucleus. ResearchGate. Available at: [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 7. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzimidazole-linked pyrazolo[1,5-a]pyrimidine conjugates: synthesis and detail evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Abstract: This document provides a comprehensive guide to the safe handling and storage of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile. Given the limited availability of specific safety data for this compound, these protocols are grounded in established principles for handling chlorinated heterocyclic compounds, nitrile-containing molecules, and biologically active pharmacophores. This guide is intended for researchers, scientists, and drug development professionals. The core philosophy of this document is to treat the compound with a high degree of caution, assuming potential toxicity based on its structural motifs, which are common in pharmacologically active agents.[1][2][3][4][5]
Section 1: Compound Profile and Scientific Context
7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile belongs to the pyrazolo[1,5-a]pyrimidine class of N-heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in molecules designed as selective protein inhibitors and anti-cancer agents.[3][4][5] The presence of a chloro group, a methyl group, and a nitrile group on this core structure influences its reactivity, stability, and potential biological activity. The nitrile group, in particular, is a common feature in many pharmaceuticals but can also impart toxicity. The chlorinated nature of the molecule necessitates specific storage and handling considerations to prevent degradation and the formation of hazardous byproducts.[6][7][8]
Chemical and Physical Properties (Predicted and Inferred)
| Property | Value | Source/Justification |
| CAS Number | 138904-34-4 | Echemi Safety Data Sheet[9] |
| Molecular Formula | C₈H₅ClN₄ | Derived from structure |
| Molecular Weight | 192.61 g/mol | Calculated from formula |
| Appearance | Likely a solid (e.g., powder) | Based on similar compounds[2] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | General property of similar heterocyclic compounds |
| Stability | Limited data available; assume sensitivity to strong acids, bases, and oxidizing agents. | General chemical principles for chlorinated and nitrile compounds |
| Reactivity | Reactivity data is largely unavailable.[9] The nitrile group can undergo hydrolysis. The chloro group may be susceptible to nucleophilic substitution. | Inferred from functional groups |
Section 2: Hazard Assessment and Personal Protective Equipment (PPE)
Due to the lack of specific toxicological data, a conservative approach to hazard assessment is mandatory. The pyrazolo[1,5-a]pyrimidine core is associated with biological activity, including potential cytotoxicity.[2][5] The nitrile group can be metabolized to release cyanide in vivo, although this is highly structure-dependent. Therefore, the compound should be handled as if it is acutely toxic, a skin and eye irritant, and harmful if swallowed or inhaled.
Minimum Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory. Provides a seal around the eyes to protect against splashes and fine powders. |
| Face Shield | Required when handling larger quantities (>1g) or when there is a significant risk of splashing. To be worn over safety goggles. | |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Nitrile provides good resistance to a range of chemicals.[10] Gloves should be changed immediately if contamination is suspected.[11][12][13] Never reuse disposable gloves.[11] |
| Body Protection | Laboratory Coat | Should be flame-resistant with full-length sleeves and be buttoned completely. |
| Chemical Apron | Recommended when handling larger quantities or when there is a risk of splashes. | |
| Respiratory Protection | Chemical Fume Hood | All handling of the solid compound and its solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[14] |
PPE Donning and Doffing Workflow
Caption: PPE donning and doffing sequence.
Section 3: Storage Protocols
Proper storage is critical to maintain the integrity of the compound and to ensure laboratory safety. As a chlorinated heterocyclic compound, specific incompatibilities must be considered.
Storage Conditions:
-
Temperature: Store in a cool, dry place. Recommended temperature is 2-8°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and oxygen.
-
Container: Use a tightly sealed, clearly labeled container. Amber glass vials are preferred to protect from light.
-
Location: Store in a designated, ventilated cabinet for toxic and chlorinated compounds.[6] Do not store on open benches or shelves.[15]
Incompatible Materials:
-
Strong Oxidizing Agents: May react violently.
-
Strong Acids and Bases: Can cause decomposition and hydrolysis of the nitrile group.
-
Flammable Solvents: Store separately from flammable solvents. Fires involving chlorinated compounds can produce highly toxic gases like phosgene and hydrogen chloride.[6][8]
-
Alkali Metals: Do not store near alkali metals (e.g., sodium, potassium) as this can lead to explosive reactions.[8]
Section 4: Handling Protocols
All handling of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile must be conducted within a chemical fume hood.
Protocol 4.1: Weighing and Aliquoting
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE as per Section 2.
-
Decontaminate the work surface within the fume hood.
-
Use disposable liners on the balance and work surface to contain any spills.
-
-
Procedure:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Carefully open the container inside the fume hood.
-
Use a dedicated, clean spatula for transferring the solid.
-
Weigh the desired amount of the compound into a tared, appropriate container.
-
Tightly seal both the stock container and the new container immediately after transfer.
-
-
Cleanup:
-
Carefully wipe the spatula and any contaminated surfaces with a solvent-moistened cloth (e.g., ethanol or isopropanol).
-
Dispose of all contaminated materials (gloves, liners, wipes) in a designated hazardous waste container.
-
Wash hands thoroughly after the procedure.[14]
-
Protocol 4.2: Preparation of a Stock Solution
-
Preparation:
-
Follow all preparation steps from Protocol 4.1.
-
Select a suitable, dry solvent (e.g., anhydrous DMSO or DMF).
-
-
Procedure:
-
Weigh the required amount of the compound into a suitable volumetric flask inside the fume hood.
-
Add a portion of the solvent to the flask.
-
Gently swirl the flask to dissolve the compound. Sonication may be used if necessary, ensuring the container is sealed.
-
Once dissolved, add solvent to the calibration mark.
-
Cap the flask and invert several times to ensure homogeneity.
-
Transfer the solution to a clearly labeled storage vial with a secure cap.
-
-
Cleanup:
-
Rinse all glassware that came into contact with the compound with a suitable solvent. Collect the rinsate as hazardous waste.
-
Dispose of all contaminated disposable materials in the designated hazardous waste stream.
-
Wash hands thoroughly.
-
Section 5: Spill and Emergency Procedures
Emergency Contact: In case of emergency, contact your institution's Environmental Health and Safety (EHS) office and emergency services.
Spill Response Workflow
Caption: Decision workflow for spill response.
Exposure Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[16]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[16]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[14]
Section 6: Waste Disposal
All waste containing 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, including surplus compound, solutions, and contaminated materials, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a dedicated, labeled, and sealed waste container. Keep halogenated waste streams separate from non-halogenated streams.[8]
-
Disposal: Follow all local and institutional regulations for hazardous waste disposal. Do not discharge to sewer systems.[9]
Section 7: References
-
Xu, L. et al. (2012). 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1161. [Link]
-
Krasavin, M. et al. (2025). Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. Chemistry of Heterocyclic Compounds, 60(12), 1635-1647. [Link]
-
ChemSynthesis. (2025). 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine. [Link]
-
University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. [Link]
-
Gomez-Ceballos, D. et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(15), 4782. [Link]
-
Eurochlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. [Link]
-
Singh, H. et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(4), 882. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
Eurochlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents (Summary). [Link]
-
Al-Ostoot, F.H. et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of the Indian Chemical Society, 100(11), 101202. [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
-
Eurochlor. (2016). ECSA New Guidance on Storage and Handling for Chlorinated Solvents. [Link]
-
Health and Safety Authority. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Trimethylchlorosilane. [Link]
-
University of Wisconsin–Madison EHS. (n.d.). Chemical Storage. [Link]
-
Granados-Covarrubias, J. et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(40), 23907-23917. [Link]
-
Hampshire College. (n.d.). Lab Safety Manual: Working with Hazardous Materials. [Link]
-
El-Sayed, M. A. A. et al. (2022). Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation. Archiv der Pharmazie, 355(11), e2200395. [Link]
-
Sánchez-Moreno, V. et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. International Journal of Molecular Sciences, 24(19), 14781. [Link]
Sources
- 1. 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 7. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 8. nottingham.ac.uk [nottingham.ac.uk]
- 9. echemi.com [echemi.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 13. westlab.com.au [westlab.com.au]
- 14. fishersci.es [fishersci.es]
- 15. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Target Identification of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unraveling the Mechanism of Action of a Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, with numerous derivatives demonstrating potent biological activities, particularly as kinase inhibitors.[1][2] 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a member of this class with potential therapeutic value; however, its specific molecular target(s) remain to be elucidated. This document provides a comprehensive guide for researchers to identify the protein targets of this compound, a critical step in understanding its mechanism of action and advancing its development as a potential therapeutic agent.
This guide is structured to provide a multi-pronged approach, combining computational prediction with robust experimental workflows for chemical probe synthesis, target capture, and validation. The causality behind each experimental choice is explained to empower researchers to adapt these protocols to their specific needs.
Section 1: Initial Target Hypothesis Generation - A Multi-faceted Approach
Before embarking on extensive experimental work, it is prudent to generate a list of potential targets through in silico methods and by reviewing the known targets of structurally related compounds.
In Silico Target Prediction
Computational tools can provide initial hypotheses about the potential protein targets of a small molecule based on its structure. Several web-based servers and software can be utilized for this purpose.
| Tool | Approach | Key Features |
| SwissTargetPrediction | 2D and 3D similarity to a library of known active compounds. | Provides a ranked list of potential targets with associated probabilities. |
| KinasePred | Machine learning and explainable AI to predict kinase activity. | Specifically tailored for predicting kinase targets and can provide insights into binding modes. |
| AlphaFold 3 | AI-powered prediction of protein-ligand interactions. | Can model the interaction of the small molecule with predicted protein structures. |
Protocol for In Silico Prediction:
-
Obtain the 2D structure (SMILES or SDF format) of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.
-
Submit the structure to the selected in silico prediction tools.
-
Analyze the results, paying close attention to recurring protein families, especially kinases.
-
Compile a list of the top 10-20 potential targets for further investigation.
Target Class Hypothesis Based on Scaffold Precedent
The pyrazolo[1,5-a]pyrimidine scaffold is a known ATP-competitive hinge-binding motif for many protein kinases.[1] A literature review of this scaffold reveals a wide range of inhibited kinases, including but not limited to:
-
Cyclin-Dependent Kinases (CDKs) [3]
-
Tropomyosin Receptor Kinases (Trks) [4]
-
Epidermal Growth Factor Receptor (EGFR) [5]
-
Fibroblast Growth Factor Receptor (FGFR) [5]
-
Platelet-Derived Growth Factor Receptor (PDGFR) [5]
-
Vascular Endothelial Growth Factor Receptor (VEGFR) [5]
-
Pim-1 Kinase [6]
Therefore, it is highly probable that 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile also targets one or more protein kinases.
Section 2: Chemical Probe Design and Synthesis - The Key to Fishing for Targets
To experimentally identify the binding partners of our compound of interest, we must first synthesize a chemical probe. This involves attaching a linker and a reporter tag (e.g., biotin) to the parent molecule. The key is to do this without significantly diminishing its binding affinity for its target(s).
Rationale for Linker Attachment Point
Based on the structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine derivatives, modifications at the C7 position and functionalization of the pyrazole ring (C2 and C3) are often explored.[6][7] For 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, the chloro group at the C7 position is a reactive handle suitable for nucleophilic substitution, making it an ideal point for linker attachment. This position is often solvent-exposed in kinase binding pockets, minimizing the risk of steric hindrance.
Proposed Synthetic Route for the Biotinylated Probe
The synthesis of the biotinylated probe will be achieved via a two-step process: nucleophilic substitution to introduce a linker with a terminal alkyne, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with biotin-azide.[8][9][10]
Step 1: Synthesis of the Alkyne-Functionalized Intermediate
The chloro group at the C7 position can be displaced by a nucleophile. We will use a short amino-alkyne linker to introduce the alkyne handle.
-
Reaction: 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile + 3-aminopropyne
-
Conditions: A suitable base (e.g., diisopropylethylamine) in a polar aprotic solvent (e.g., DMF) at elevated temperature.
-
Product: 7-((prop-2-yn-1-yl)amino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Step 2: Click Chemistry for Biotinylation
The terminal alkyne of the intermediate will be reacted with an azide-functionalized biotin.
-
Reaction: Alkyne-functionalized intermediate + Biotin-PEG-Azide
-
Conditions: Copper(I) catalyst (e.g., CuSO4/sodium ascorbate) in a mixture of t-butanol and water.
-
Product: Biotinylated 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile probe
Caption: Workflow for the synthesis of the biotinylated probe.
Section 3: Affinity-Based Protein Profiling (AfBPP) - Capturing the Targets
With the biotinylated probe in hand, we can now perform affinity-based protein profiling (AfBPP) to isolate its binding partners from a complex biological sample, such as cell lysate.
Experimental Design
A robust AfBPP experiment includes several controls to ensure the identified proteins are specific binding partners and not non-specific binders to the beads or the probe itself.
| Condition | Description | Purpose |
| Experimental | Cell lysate + Biotinylated Probe | To capture the specific binding partners. |
| Competition Control | Cell lysate + Biotinylated Probe + excess free 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | To identify specific binders that are competed off by the parent compound. |
| Negative Control 1 | Cell lysate + Biotin only | To identify proteins that bind non-specifically to biotin. |
| Negative Control 2 | Cell lysate + Streptavidin beads only | To identify proteins that bind non-specifically to the affinity matrix. |
Detailed Protocol for AfBPP
Materials:
-
Cultured cells of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Biotinylated probe
-
7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (free compound)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of salt and detergent)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Protocol:
-
Cell Lysis: Harvest and lyse the cells to obtain a clarified protein lysate. Determine the protein concentration using a standard assay (e.g., BCA).
-
Probe Incubation:
-
For the Experimental condition, incubate the cell lysate with the biotinylated probe at a predetermined concentration (e.g., 1-10 µM) for 1-2 hours at 4°C.
-
For the Competition Control , pre-incubate the cell lysate with a 100-fold molar excess of the free compound for 1 hour at 4°C before adding the biotinylated probe.
-
-
Affinity Capture:
-
Add pre-washed streptavidin-coated magnetic beads to each lysate-probe mixture and incubate for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series could be:
-
2 washes with lysis buffer
-
2 washes with high-salt buffer (e.g., PBS + 500 mM NaCl)
-
2 washes with PBS
-
-
-
Elution:
-
Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the entire lane or specific bands for in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a database search algorithm (e.g., Mascot, Sequest).
-
Caption: Workflow for Affinity-Based Protein Profiling (AfBPP).
Section 4: Target Validation - Confirming the Interaction
After identifying a list of potential target proteins from the AfBPP experiment, it is crucial to validate these interactions using orthogonal methods.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular context. The principle is that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Protocol for CETSA:
-
Cell Treatment: Treat intact cells with either vehicle (e.g., DMSO) or varying concentrations of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile for a defined period.
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Analysis of Soluble Protein:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the specific target protein in the soluble fraction by Western blotting or other quantitative protein detection methods.
-
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound confirms target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
In Vitro Binding Assays
For the top candidate proteins, in vitro binding assays can provide quantitative data on the interaction.
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters.
-
Surface Plasmon Resonance (SPR): Immobilize the purified target protein on a sensor chip and flow the compound over it to measure binding kinetics (kon and koff) and affinity.
-
Fluorescence Polarization (FP): If a fluorescently labeled ligand for the target is available, a competition FP assay can be used to determine the binding affinity of the unlabeled compound.
Section 5: Data Interpretation and Prioritization of Hits
A successful target identification campaign will likely yield multiple potential binding partners. The following criteria should be used to prioritize the most promising candidates for further study:
-
Specificity: Proteins that are significantly enriched in the experimental condition and competed off by the free compound in the AfBPP experiment are high-confidence hits.
-
Confirmation by Orthogonal Methods: Candidates that are validated by CETSA and/or in vitro binding assays are strongly supported.
-
Biological Relevance: Consider the known or predicted function of the protein and its potential role in the observed phenotype of the compound.
-
Dose-Response Relationship: Target engagement in CETSA and inhibition in functional assays should show a clear dose-dependent relationship.
Conclusion
This application note provides a comprehensive and experimentally-driven framework for the target identification of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile. By combining in silico prediction, rational chemical probe design, robust affinity-based proteomics, and rigorous target validation, researchers can confidently elucidate the molecular mechanism of action of this promising compound. This knowledge is paramount for its continued development as a selective and effective therapeutic agent.
References
-
Huang, W., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3425. [Link]
-
Millward, S. W., et al. (2013). In situ click chemistry: from small molecule discovery to synthetic antibodies. Integrative biology : quantitative biosciences from nano to macro, 5(1), 87–95. [Link]
-
Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2694. [Link]
-
Scott, J. S., et al. (2022). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 13(9), 1045-1057. [Link]
-
Li, J., et al. (2012). 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1161. [Link]
-
Carlson, C. B., et al. (2008). Biotinylated phosphoproteins from kinase-catalyzed biotinylation are stable to phosphatases: Implications for phosphoproteomics. Analytical biochemistry, 379(1), 89–94. [Link]
-
Heath, J. A., et al. (2015). Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. ACS medicinal chemistry letters, 6(11), 1134–1139. [Link]
-
Insuasty, D., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. Physical Chemistry Chemical Physics, 22(43), 25166-25177. [Link]
-
Di Grandi, M. J., et al. (2012). Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. ACS Medicinal Chemistry Letters, 3(12), 1002-1007. [Link]
-
Saghatelian, A., et al. (2004). "Click" synthesis of small molecule probes for activity-based fingerprinting of matrix metalloproteases. QSAR & Combinatorial Science, 23(9), 733-738. [Link]
-
Ghavami, R., et al. (2020). Introducing a pyrazolopyrimidine as a multi-tyrosine kinase inhibitor, using multi-QSAR and docking methods. Journal of the Iranian Chemical Society, 17(10), 2631-2646. [Link]
-
Terungwa, S. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(11), 2133-2165. [Link]
-
Millward, S. W., et al. (2013). In situ click chemistry: from small molecule discovery to synthetic antibodies. Integrative Biology, 5(1), 87-95. [Link]
-
Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules (Basel, Switzerland), 26(9), 2694. [Link]
-
Gamble, L. J., et al. (2012). Identification of Receptor Tyrosine Kinase Inhibitors Using Cell Surface Biotinylation and Affinity Isolation. Methods in molecular biology (Clifton, N.J.), 795, 237–248. [Link]
-
ACROBiosystems. (2026). SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. Pharmaceutical Technology. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(12), 1667. [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. (2022). ResearchGate. [Link]
-
Small molecule and protein–protein recognition. Binding of biotin by... (n.d.). ResearchGate. [Link]
-
Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives RESULTS AND DISCUSSION. (n.d.). Universidade do Minho. [Link]
-
Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. (2025). Preprints.org. [Link]
- CN108822033B - Synthesis method of 7-chloroquinaldine. (n.d.).
-
Al-Ostoot, F. H., et al. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 27(15), 4994. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1471, 193–212. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Functional Pyrazolo[1,5- a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Introducing a pyrazolopyrimidine as a multi-tyrosine kinase inhibitor, using multi-QSAR and docking methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 8. In situ click chemistry: from small molecule discovery to synthetic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lumiprobe.com [lumiprobe.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile in DMSO
Welcome to the technical support center for 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for improving the solubility of this compound in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the principles behind these methods to ensure the integrity and success of your experiments.
Introduction to the Challenge: Solubility of Pyrazolopyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities, including their potential as anticancer agents.[1] However, a common hurdle in the laboratory is their limited aqueous solubility. While DMSO is a powerful and widely used solvent for such compounds, achieving a stable and appropriate concentration for various assays can still be challenging.[2][3] Issues such as precipitation upon storage, dilution into aqueous buffers, or freeze-thaw cycles can compromise experimental results.[4][5]
This guide will walk you through a logical, stepwise approach to troubleshoot and optimize the solubility of 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile in DMSO.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile?
Understanding the basic properties of the compound is the first step in troubleshooting solubility issues. Here is a summary of the available information:
| Property | Value | Source |
| Molecular Formula | C₇H₆ClN₃ | [6] |
| Molecular Weight | 167.598 g/mol | [6] |
| Appearance | Likely a solid at room temperature | Inferred |
| Melting Point | Not available | [6] |
| Boiling Point | Not available | [6] |
| pKa | Not explicitly available, but the pyrimidine ring system suggests it may have basic properties. | General chemical knowledge |
The planar nature of the related compound, 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, suggests that the core structure of our target compound is also likely planar, which can contribute to strong crystal lattice energy and, consequently, lower solubility.[7]
Q2: I'm observing precipitation in my DMSO stock solution over time. What could be the cause and how can I prevent it?
Precipitation in DMSO stocks, even when initially clear, is a common issue. Several factors can contribute to this:
-
Hygroscopicity of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] The presence of even small amounts of water can significantly decrease the solubility of hydrophobic compounds.[4]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can promote crystallization and precipitation.[4]
-
Compound Stability: While DMSO is a relatively stable solvent, some compounds can degrade over long-term storage, leading to the formation of less soluble byproducts.[8] Studies have shown that a significant percentage of compounds in DMSO can degrade over a year at room temperature.[9]
Troubleshooting Flowchart for DMSO Stock Precipitation
Caption: Troubleshooting workflow for precipitation in DMSO stock solutions.
Q3: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous assay buffer. What can I do?
This is a classic problem for poorly water-soluble compounds. The dramatic change in solvent polarity upon dilution from 100% DMSO to a primarily aqueous environment causes the compound to crash out of solution.
Here are some strategies to mitigate this:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can sometimes keep the compound in solution.
-
Use of Co-solvents: Incorporating a co-solvent in your final assay buffer can increase the solubility of your compound. Common co-solvents include:
-
Polyethylene Glycol 400 (PEG400): A viscous liquid that is miscible with water and can enhance the solubility of many organic molecules.
-
Glycerol: Another viscous, water-miscible co-solvent.
-
Ethanol: Can be effective, but be mindful of its potential effects on biological assays.
-
-
Incorporate Surfactants: Surfactants form micelles in aqueous solutions, which can encapsulate hydrophobic molecules and increase their apparent solubility.[10]
In-Depth Troubleshooting Guides
Guide 1: Optimizing Solubility with Co-solvents
The principle behind using a co-solvent is to reduce the overall polarity of the aqueous medium, thereby making it more "hospitable" to a hydrophobic compound.
Experimental Protocol: Co-solvent Screening
-
Prepare a concentrated stock solution of 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile in 100% anhydrous DMSO (e.g., 10 mM).
-
Prepare a series of your aqueous assay buffer containing different concentrations of a co-solvent (e.g., 1%, 5%, 10% v/v of PEG400 or glycerol).
-
Perform a test dilution of your DMSO stock into each of the co-solvent-containing buffers to your final desired concentration.
-
Visually inspect for precipitation immediately after dilution and after a period of incubation (e.g., 1 hour) at the assay temperature.
-
Quantify solubility (optional but recommended): For a more rigorous assessment, centrifuge the diluted samples and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Causality: The co-solvent molecules interfere with the hydrogen-bonding network of water, creating a microenvironment that is less polar and more favorable for the dissolution of the hydrophobic pyrazolopyrimidine derivative.
Guide 2: The Impact of Temperature
For most compounds, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires an input of energy.
Experimental Protocol: Temperature-Assisted Dissolution
-
Prepare a suspension of the compound in DMSO at the desired concentration.
-
Gently warm the suspension in a water bath. Start with a modest temperature (e.g., 37°C) and gradually increase if necessary. Do not exceed temperatures that could cause degradation of the compound or significant evaporation of the solvent. DMSO is thermally stable up to 150°C, but your compound may not be.[13]
-
Vortex or sonicate the sample periodically during warming to aid dissolution.
-
Once the compound is fully dissolved, allow the solution to cool to room temperature slowly. Rapid cooling can sometimes induce precipitation.
-
Visually inspect for any precipitation after the solution has returned to room temperature.
Data Presentation: Temperature and Solubility
| Temperature (°C) | Observation | Recommendation |
| Room Temperature (~25°C) | Incomplete dissolution or precipitation | Try gentle warming. |
| 37°C | Improved dissolution | A good starting point for warming. |
| 50°C | Further improvement | Use with caution; monitor for compound stability. |
| > 60°C | High risk of degradation | Generally not recommended without stability data. |
Logical Relationship Diagram: Temperature and Dissolution
Caption: The relationship between temperature, solubility, and potential degradation.
Guide 3: The Role of pH (A Word of Caution)
For ionizable compounds, adjusting the pH of the solvent can dramatically alter solubility. While 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile is not strongly acidic or basic, the nitrogen atoms in the pyrazolopyrimidine ring system can be protonated under acidic conditions. However, directly adjusting the pH of DMSO is not straightforward and can be misleading.[14] Standard pH electrodes are not designed for use in organic solvents.
Instead of modifying the DMSO, consider the pH of your final aqueous buffer. If your compound is more soluble in its ionized form, adjusting the pH of the aqueous buffer before adding the DMSO stock may be beneficial.
Experimental Protocol: pH Screening of Aqueous Buffer
-
Prepare a series of your aqueous assay buffer at different pH values (e.g., pH 6.0, 7.4, 8.0).
-
Dilute your DMSO stock solution into each of these buffers to the final desired concentration.
-
Observe for precipitation and, if possible, quantify the solubility at each pH.
Causality: If the compound has a basic pKa, lowering the pH of the aqueous buffer will increase the proportion of the protonated (ionized) form, which is generally more water-soluble.
Best Practices for Preparing and Storing Stock Solutions
-
Start with High-Quality Reagents: Use anhydrous, high-purity DMSO (≥99.9%) and ensure your 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile is of high purity.
-
Accurate Weighing and Calculation: Use a calibrated analytical balance to weigh your compound. Double-check your calculations for preparing the desired stock concentration.
-
Dissolution Technique: Add the DMSO to the solid compound. Use a vortex mixer to facilitate dissolution. If necessary, use gentle warming or sonication as described above.
-
Storage:
-
Short-term (days to a week): Store at room temperature in a desiccator to protect from moisture.
-
Long-term (weeks to months): Aliquot the stock solution into single-use vials and store at -80°C. This minimizes the exposure to moisture and the damaging effects of freeze-thaw cycles.
-
-
Documentation: Keep detailed records of the date of preparation, solvent lot number, concentration, and any observations.
By following these guidelines and systematically troubleshooting any solubility issues, you can improve the reliability and reproducibility of your experiments with 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile.
References
Sources
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ziath.com [ziath.com]
- 5. researchgate.net [researchgate.net]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 10. jocpr.com [jocpr.com]
- 11. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 12. Role of Surfactant Micellization for Enhanced Dissolution of Poorly Water-Soluble Cilostazol Using Poloxamer 407-Based Solid Dispersion via the Anti-Solvent Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gchemglobal.com [gchemglobal.com]
- 14. emerginginvestigators.org [emerginginvestigators.org]
Technical Support Center: Crystallization of 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile
Welcome to the technical support center for the crystallization of 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile (CAS No. 138904-34-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. By understanding the underlying principles and following these troubleshooting steps, you can significantly improve your crystal quality, yield, and process consistency.
Compound Profile
| Property | Value | Source |
| CAS Number | 138904-34-4 | |
| Molecular Formula | C₈H₅ClN₄ | |
| Molecular Weight | 192.61 g/mol | |
| Appearance | Crystalline solid | [1] |
| Melting Point | 36 °C | [2] |
Troubleshooting Guide
This section addresses specific issues you may encounter during the crystallization of 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile.
Issue 1: Oiling Out or Formation of Amorphous Solid
Q: My compound separates from the solution as a liquid (oils out) or a non-crystalline solid. What is happening and how can I fix it?
A: Oiling out occurs when the solute's concentration exceeds its solubility limit at a temperature above its melting point or when the supersaturation is too high for orderly crystal lattice formation. This is a common issue with organic compounds, especially those with relatively low melting points.
Causality: The planar structure of the pyrazolo[1,5-a]pyrimidine core can lead to strong π-π stacking interactions.[3] If the cooling rate is too rapid, molecules may not have sufficient time to orient themselves into a crystal lattice, leading to a disordered, amorphous state or a supersaturated liquid phase.
Step-by-Step Protocol to Resolve Oiling Out:
-
Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oiled-out material. Add a small amount of additional solvent (10-20% of the original volume) to reduce the supersaturation.[4]
-
Slow Cooling is Crucial:
-
Allow the flask to cool to room temperature slowly on the benchtop, insulated from the surface with a cork ring or paper towels.[4] .
-
Once at room temperature, transfer the flask to a dewar containing warm water to ensure a very slow cooling rate.
-
-
Introduce a Seed Crystal: If you have a previously formed crystal, add a tiny amount to the solution once it has cooled slightly below the saturation temperature. This provides a template for ordered crystal growth.
-
Solvent System Modification:
-
Consider a co-solvent system. For instance, if you are using a good solvent like dichloromethane, try adding a miscible anti-solvent like cyclohexane dropwise at an elevated temperature until slight turbidity is observed, then allow it to cool slowly.[5] A mixture of petroleum ether and ethyl acetate has also been reported as a successful solvent system.[5]
-
Issue 2: Poor Crystal Quality (Needles, Plates, or Small Particles)
Q: I am getting crystals, but they are very fine needles or thin plates, which are difficult to filter and dry. How can I obtain more equant (uniform) crystals?
A: Crystal habit (the external shape of a crystal) is influenced by factors such as the solvent, cooling rate, and the presence of impurities.[6] Rapid crystallization often leads to kinetically favored but less stable forms like needles.
Causality: The growth rate along different crystal faces is affected by the solvent and solute interactions. Solvents that strongly interact with a specific crystal face can inhibit growth in that direction, leading to changes in the crystal's aspect ratio.
Experimental Workflow for Improving Crystal Habit:
Caption: Workflow for troubleshooting poor crystal habit.
Step-by-Step Protocol:
-
Solvent Screening: The choice of solvent is paramount. A systematic solvent screening is recommended.
-
Good Solvents (for dissolution): Dichloromethane, Ethyl Acetate, Acetone, Tetrahydrofuran (THF).[1][7]
-
Anti-Solvents (for inducing crystallization): Heptane, Hexane, Cyclohexane, Toluene.[5]
-
Experiment with different solvent/anti-solvent combinations and ratios. The goal is to find a system where the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.
-
-
Controlled Cooling: As with oiling out, a slower cooling rate is beneficial. A programmable cooling bath can provide precise control.
-
Agitation: Gentle agitation can sometimes help in obtaining more uniform crystals, but vigorous stirring can lead to secondary nucleation and smaller crystals. Experiment with different stirring speeds.
-
pH Adjustment (if applicable): Although less common for this compound, if your process involves acidic or basic conditions, small pH adjustments can influence crystal habit.
Issue 3: Low Crystallization Yield
Q: My crystallization process results in a very low yield. What are the likely causes and how can I improve it?
A: A low yield is often due to the compound having high solubility in the mother liquor at the final crystallization temperature, or the use of an excessive amount of solvent.[4]
Causality: The final concentration of your compound in the solution after crystallization is determined by its solubility at that temperature. If the solubility is still significant, a large portion of the compound will remain in the mother liquor.
Troubleshooting Steps for Low Yield:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound. An excess of solvent will lead to a greater amount of dissolved product in the mother liquor.[4]
-
Lower the Final Crystallization Temperature: After initial cooling to room temperature, placing the flask in an ice bath or a refrigerator can further decrease the solubility and increase the yield. Be mindful that rapid cooling can negatively impact crystal quality.
-
Anti-Solvent Addition: A well-chosen anti-solvent can significantly reduce the solubility of the compound. Add the anti-solvent slowly to the warm solution until you observe slight cloudiness, then allow it to cool.
-
Evaporation: Slow evaporation of the solvent from a saturated solution at room temperature can also yield crystals. This method has been successfully used to obtain X-ray quality crystals of a similar pyrazolo[1,5-a]pyrimidine derivative from ethyl acetate.[1] However, this method can sometimes lead to the incorporation of impurities.[8]
-
Second Crop Crystallization: Concentrate the mother liquor by evaporating a portion of the solvent and cool it again to obtain a second crop of crystals.[4] Note that this second crop may be of lower purity.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent system for the crystallization of 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile?
A1: Based on available data for structurally related compounds, a good starting point would be to dissolve the compound in a minimal amount of hot ethyl acetate or a mixture of dichloromethane and cyclohexane (e.g., 1:1 v/v) and allow it to cool slowly.[1][5] A systematic screening of other solvents is highly recommended for process optimization.
Q2: How do impurities affect the crystallization of this compound?
A2: Impurities can have several detrimental effects on crystallization. They can:
-
Inhibit nucleation: Leading to difficulty in initiating crystallization.[9]
-
Alter crystal habit: By adsorbing onto specific crystal faces, leading to the formation of needles or plates.[6]
-
Get incorporated into the crystal lattice: Reducing the purity of the final product.[10]
-
Increase solubility: Leading to a lower yield.[6]
If you suspect impurities are the issue, consider an additional purification step before crystallization, such as column chromatography or treatment with activated carbon.
Q3: Can this compound form polymorphs?
A3: While there is no specific data on the polymorphism of 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile in the provided search results, heterocyclic compounds, in general, are known to exhibit polymorphism.[11] Different polymorphs can have different solubilities and crystal habits. If you observe inconsistent crystallization behavior under seemingly identical conditions, you may be dealing with different polymorphic forms. Characterization techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) can be used to identify polymorphs.
Q4: What is the role of the nitrile group in the crystallization behavior?
A4: The nitrile group (-C≡N) is a strong hydrogen bond acceptor. This can influence the intermolecular interactions and the packing of the molecules in the crystal lattice.[1] The choice of solvent can be critical in either disrupting or promoting these interactions to achieve the desired crystal form.
Logical Framework for Crystallization Troubleshooting
Caption: A decision-making diagram for troubleshooting crystallization issues.
References
-
Li, Y., Wu, J., Chen, X., & Fun, H. K. (2012). 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1161. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
ChemSynthesis. (n.d.). 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine. Retrieved January 24, 2026, from [Link]
-
Gholami, H., & Abolghasemi, H. (2018). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research, 57(19), 6649–6659. [Link]
-
ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). Retrieved January 24, 2026, from [Link]
-
Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2012). Pharmaceutical Technology, 36(10). [Link]
-
Threlfall, T. (2009). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?. Organic Process Research & Development, 13(6), 1236–1243. [Link]
-
O'Grady, D., Barrett, M., Casey, E., & Glennon, B. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 11(11), 1358. [Link]
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]
-
Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. (2018). Industrial & Engineering Chemistry Research. [Link]
-
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol - CORE. (2021). [Link]
-
Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]
-
7-Chloro-5-(chloro-meth-yl)pyrazolo-[1,5-a]pyrimidine-3-carbonitrile - PubMed. (2012). [Link]
-
H.E.L Group. (n.d.). Key Considerations for Crystallization Studies. Retrieved January 24, 2026, from [Link]
-
Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC. (n.d.). Retrieved January 24, 2026, from [Link]
-
Screening New Solid Forms of Pharmaceuticals to Enhance Solubility and Dissolution Rate. (2021). Pharmaceutics. [Link]
-
Heterocycles in Medicinal Chemistry - PMC. (n.d.). Retrieved January 24, 2026, from [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2021). Molecules. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]
-
Baluja, S., & Solanki, H. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(1), 25-30. [Link]
-
First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. (2023). Molecules. [Link]
-
Council for the Indian School Certificate Examinations. (2024). CHEMISTRY (862). [Link]
-
Chasing the Co-crystal Disappearing Polymorph with Ab Initio Methods. (2020). Crystal Growth & Design. [Link]
-
7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine - NIH. (n.d.). Retrieved January 24, 2026, from [Link]
-
5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine. (n.d.). Retrieved January 24, 2026, from [Link]
Sources
- 1. 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. helgroup.com [helgroup.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chromatographic Purification of 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile
Welcome to the technical support center for the chromatographic purification of 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and similar heterocyclic compounds. The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of novel therapeutics, particularly in oncology.[1] Achieving high purity of intermediates like 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile is a critical, yet often challenging, step in the synthesis of advanced analogues and active pharmaceutical ingredients.[2]
This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the chromatographic purification of this compound. Our goal is to equip you with the scientific rationale behind each step, enabling you to optimize your purification strategy effectively.
Compound Profile: 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile
A thorough understanding of the physicochemical properties of the target molecule is the foundation of any successful purification protocol.
| Property | Value | Source |
| CAS Number | 138904-34-4 | [3] |
| Molecular Formula | C₈H₅ClN₄ | [3] |
| Molecular Weight | 192.61 g/mol | [3] |
| Appearance | Likely a solid at room temperature | Inferred |
| Polarity | Moderately polar | Inferred from structure |
| pKa (Predicted) | The nitrogen atoms in the pyrazolopyrimidine ring system are basic and can interact with acidic stationary phases. | Inferred |
| Solubility | Generally soluble in moderately polar organic solvents like dichloromethane, ethyl acetate, and acetone.[4] Solubility in non-polar solvents like hexanes is expected to be low. | Inferred |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Method Development & Optimization
Q1: How do I select the right stationary phase for my purification?
A1: For nitrogen-containing heterocyclic compounds like this one, the default choice is typically silica gel . However, the acidic nature of standard silica gel can sometimes lead to issues.
-
Standard Silica Gel (pH ~4-5): This is the workhorse for most purifications. It is cost-effective and provides good resolving power for a wide range of compounds.
-
Potential Issue: The lone pairs on the nitrogen atoms of your pyrazolopyrimidine can interact strongly with the acidic silanol groups on the silica surface. This can lead to significant peak tailing, poor resolution, or even decomposition of the compound on the column.[5][6]
-
Troubleshooting: If you observe streaking on your analytical Thin Layer Chromatography (TLC) plate, it's a strong indicator that you will have problems on a silica gel column.
-
Alternative Stationary Phases:
-
Neutral or Basic Alumina: If your compound is acid-sensitive, switching to alumina can be a good alternative.[5]
-
Deactivated Silica Gel: You can reduce the acidity of silica gel by pre-treating it or by adding a basic modifier to your mobile phase.[6]
-
Reversed-Phase (C18) Silica: For highly polar compounds or when normal phase fails, reversed-phase chromatography is a powerful option.[7]
-
Q2: I'm seeing significant streaking/tailing of my compound on the TLC plate. What's happening and how can I fix it?
A2: Streaking is a classic sign of undesirable secondary interactions between your compound and the stationary phase, which is common with basic nitrogen heterocycles on acidic silica gel.[5]
-
Causality: The basic nitrogen atoms in your molecule are strongly adsorbing to the acidic silanol groups (Si-OH) on the silica surface. This causes a portion of the molecules to lag behind the main band, resulting in a "tail."
-
Solution: Add a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. This modifier will compete with your compound for the acidic sites on the silica gel, leading to sharper peaks and better separation.
-
Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your solvent system. This is highly effective for basic compounds.[5]
-
Ammonia in Methanol: A 7N solution of ammonia in methanol can also be used, typically as a small percentage of the polar component of your mobile phase.
-
Protocol: Initial TLC Analysis with Modifier
-
Prepare two developing chambers.
-
In one, place your chosen mobile phase (e.g., 30% Ethyl Acetate in Hexanes).
-
In the second, place the same mobile phase with an added 0.5% triethylamine.
-
Spot your crude reaction mixture on two separate TLC plates.
-
Run one plate in each chamber.
-
Compare the results. You should see a significant reduction in tailing on the plate run with the TEA-modified eluent.
Q3: How do I choose the best mobile phase (solvent system)?
A3: The goal is to find a solvent system that provides a good retention factor (Rf) for your target compound and maximizes the separation (ΔRf) from its impurities. TLC is your primary tool for this.[8]
-
Starting Point: For a moderately polar compound like 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile, a good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).
-
Target Rf: For column chromatography, you should aim for an Rf of your target compound between 0.2 and 0.35 on the TLC plate.[8] This Rf value generally translates to an elution volume of 3-5 column volumes, which is ideal for good separation.
-
Solvent Polarity Series (in increasing order): Hexanes < Toluene < Dichloromethane (DCM) < Ethyl Acetate (EtOAc) < Acetone < Methanol.
-
Example Screening:
-
Start with 30% EtOAc/Hexanes.
-
If the Rf is too low (stuck on the baseline), increase the polarity (e.g., 50% EtOAc/Hexanes).
-
If the Rf is too high (at the solvent front), decrease the polarity (e.g., 10% EtOAc/Hexanes).
-
Troubleshooting Common Purification Problems
Q4: My compound is not eluting from the column, even at high solvent polarity. What should I do?
A4: This is a frustrating situation that can have several causes.
-
Possible Cause 1: Irreversible Adsorption/Decomposition: Your compound may be irreversibly binding to or decomposing on the silica gel.[6]
-
Diagnosis: Before running a large-scale column, spot your compound on a TLC plate, let it sit in the open air for 30-60 minutes, and then develop it. If you see new spots or significant smearing, your compound is likely unstable on silica.
-
Solution: Switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[6]
-
-
Possible Cause 2: Incorrect Sample Loading: If you dissolved your sample in a very strong solvent (like pure methanol) and loaded a large volume, you may have created a local environment that is too polar, causing the compound to crash out at the top of the column.
-
Solution: Use the dry loading method. Pre-adsorb your crude material onto a small amount of silica gel. First, dissolve your compound in a suitable solvent (e.g., DCM), add silica gel (typically 1-2 times the weight of your crude material), and then remove the solvent under reduced pressure (roto-vap).[8] This dry powder can then be carefully added to the top of your packed column.
-
Q5: I'm getting poor separation between my product and a close-running impurity. How can I improve the resolution?
A5: Improving resolution requires optimizing several parameters.
-
Optimize the Mobile Phase: Try different solvent combinations. Sometimes switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system can change the selectivity and improve separation.
-
Use a Gradient Elution: Instead of running the entire column with a single solvent mixture (isocratic elution), start with a lower polarity mobile phase and gradually increase the polarity over time.[9] This keeps the early-eluting peaks sharp and provides more resolving power for the later-eluting compounds.
-
Reduce the Sample Load: Overloading the column is a common cause of poor separation. A general rule of thumb is that the mass of your crude material should be 1-5% of the mass of the stationary phase.[5]
-
Use a Longer/Thinner Column: Increasing the column length-to-diameter ratio will increase the number of theoretical plates and improve separation, although it will also increase the run time and solvent consumption.
Visualizing the Workflow
A systematic approach is key to successful purification. The following workflow diagram outlines the major steps and decision points.
Caption: General workflow for chromatographic purification.
Troubleshooting Decision Tree
This diagram provides a logical path for addressing poor separation.
Caption: Decision tree for troubleshooting poor separation.
References
-
7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile . PubMed Central. Available at: [Link]
-
Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles . Cognitive Studies. Available at: [Link]
-
7-chloro-5-methylpyrazolo[1,5-a]pyrimidine . ChemSynthesis. Available at: [Link]
-
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF . ResearchGate. Available at: [Link]
-
Troubleshooting Flash Column Chromatography . University of Rochester, Department of Chemistry. Available at: [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds . MDPI. Available at: [Link]
-
Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives . PMC - NIH. Available at: [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF . ResearchGate. Available at: [Link]
-
4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype . MDPI. Available at: [Link]
-
Standard operating procedure Flash column chromatography . University of Wisconsin-Madison, College of Engineering Safety. Available at: [Link]
-
Flash Column Chromatography Guide . MIT OpenCourseWare. Available at: [Link]
-
Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile . PubMed. Available at: [Link]
-
SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K . Revue Roumaine de Chimie. Available at: [Link]
-
chromatographic separation: Topics by Science.gov . Science.gov. Available at: [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation . Asian Journal of Chemistry. Available at: [Link]
Sources
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 138904-34-4|7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile|BLD Pharm [bldpharm.com]
- 4. 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. safety.engr.wisc.edu [safety.engr.wisc.edu]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Potential of Pyrazolo[1,5-a]pyrimidine-3-carbonitrile Derivatives in Cancer Cell Lines
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural resemblance to purines and its broad spectrum of biological activities.[1] This core structure is a cornerstone in the development of novel therapeutic agents, particularly in oncology, where derivatives have shown promise as potent anticancer agents.[2] Their mechanism of action is often attributed to the inhibition of various protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[3] This guide provides a comparative analysis of the cytotoxic effects of a series of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives, offering insights into their structure-activity relationships (SAR) and highlighting the methodologies used for their evaluation.
Comparative Cytotoxicity of Pyrazolo[1,5-a]pyrimidine-3-carbonitrile Derivatives
A study by El-Enany and colleagues provides a compelling case for the potent anticancer activity of this class of compounds.[4][5] Their work on a series of novel pyrazolo[1,5-a]pyrimidine-3-carbonitriles with various substitutions at the 5- and 7-positions of the ring system revealed significant cytotoxic effects against the human colon tumor cell line, HCT116.[4][5] The experimental data from this study, particularly the half-maximal inhibitory concentration (IC50) values, offer a clear basis for a comparative analysis of these derivatives.
The cytotoxicity of the synthesized compounds was evaluated in vitro against the HCT116 cell line.[4][5] The results, summarized in the table below, demonstrate a wide range of potencies, with some derivatives exhibiting exceptional activity in the nanomolar and even picomolar range.
| Compound ID | R | R1 | R2 | IC50 (µM) on HCT116 Cells |
| 6a | C6H5 | H | H | > 100 |
| 6b | 4-ClC6H4 | H | H | > 100 |
| 7a | C6H5 | H | H | 0.0094 |
| 7b | 4-ClC6H4 | H | H | 0.0069 |
| 7c | 4-OCH3C6H4 | H | H | 0.0083 |
| 7d | 4-CH3C6H4 | H | H | 0.0075 |
| 9 | - | - | - | 0.0055 |
| 14a | C6H5 | C2H5 | C2H5 | 0.0020 |
| 14b | 4-ClC6H4 | C2H5 | C2H5 | 0.0028 |
| 14c | 4-OCH3C6H4 | C2H5 | C2H5 | 0.0023 |
Data sourced from El-Enany et al. (2011).[4][5]
Structure-Activity Relationship (SAR) Insights
The data reveals critical insights into the structure-activity relationships of these pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives:
-
Substitution at the 7-position is crucial for activity: Compounds 6a and 6b , which have a 7-amino group, show negligible activity (IC50 > 100 µM). In contrast, derivatives with substituted amino groups at the 7-position (series 7 and 14 ) exhibit a dramatic increase in cytotoxicity.[4][5]
-
Nature of the substituent at the 7-position influences potency: The introduction of a diethylamino group at the 7-position, as seen in compounds 14a-c , leads to the most potent derivatives in the series, with IC50 values in the low nanomolar range.[4][5] Compound 14a , with a phenyl group at the 5-position and a diethylamino group at the 7-position, was the most active compound identified, with an exceptionally low IC50 of 0.0020 µM.[4][5]
-
The substituent at the 5-position has a modest effect: While all active compounds bear an aryl group at the 5-position, the electronic nature of the substituent on this phenyl ring (e.g., -Cl, -OCH3, -CH3) appears to have a less pronounced impact on cytotoxicity compared to the modifications at the 7-position.[4][5]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The evaluation of the cytotoxic potential of novel compounds is a cornerstone of anticancer drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. The causality behind this choice lies in its ability to provide a quantitative measure of metabolically active cells, which is a reliable indicator of cell proliferation and, conversely, cytotoxicity.
Step-by-Step Methodology:
-
Cell Culture:
-
Maintain the selected cancer cell line (e.g., HCT116) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into 96-well microtiter plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in the culture medium to achieve the desired final concentrations.
-
Replace the medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
-
MTT Addition and Incubation:
-
After the incubation period, add a sterile MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Potential Mechanisms of Action and Future Directions
The potent cytotoxicity of these pyrazolo[1,5-a]pyrimidine derivatives suggests a highly specific mechanism of action, likely involving the inhibition of key cellular targets. The structural similarity to purines points towards the possibility of these compounds acting as ATP-competitive inhibitors of protein kinases, a mechanism reported for other pyrazolo[1,5-a]pyrimidine derivatives.[3] For instance, related compounds have been identified as potent inhibitors of kinases such as FLT3-ITD and PI3Kδ, which are implicated in various cancers.[6][7]
The exceptional potency of compounds like 14a warrants further investigation into their specific molecular targets and mechanisms of action. Future studies should focus on comprehensive kinase profiling to identify the specific kinases inhibited by these compounds. Furthermore, evaluating their efficacy in in vivo cancer models will be a critical next step in assessing their therapeutic potential. The data presented here provides a strong foundation for the rational design and development of new, highly effective anticancer agents based on the 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold.
References
-
Li, J., et al. (2011). 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2627. [Link]
-
El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]
-
El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. SciSpace. [Link]
-
Gold, B., et al. (2021). Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 395-406. [Link]
-
ResearchGate. (n.d.). General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. [Link]
-
Sauthof, L., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(3), 1073. [Link]
-
Makarov, M. V., et al. (2025). Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. Preprints.org. [Link]
-
Teagasc. (n.d.). Enhanced pyrazolopyrimidinones cytotoxicity against glioblastoma cells activated by ROS-Generating cold atmospheric plasma. [Link]
-
Reyes-González, I. A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals, 16(11), 1541. [Link]
-
El-Damasy, A. K., et al. (2018). Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Journal of Heterocyclic Chemistry, 55(1), 1-8. [Link]
-
Zhang, H., et al. (2021). Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry, 49, 116422. [Link]
-
Stana, A., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(11), 3328. [Link]
-
CPL. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. [Link]
-
Khan, I., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3456. [Link]
-
El-Naggar, M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14614-14631. [Link]
-
CPL. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. MDPI. [Link]
-
Bassoude, I., et al. (2012). 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o143. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 5. scispace.com [scispace.com]
- 6. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Characterizing the Selectivity of Novel Kinase Inhibitors: A Case Study with 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile
Introduction: The “Target” in Targeted Therapy
In the landscape of modern drug discovery, particularly in oncology, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous potent protein kinase inhibitors.[1][2] These agents hold immense therapeutic promise due to their ability to modulate cellular signaling pathways that are often dysregulated in disease. However, the clinical success of any kinase inhibitor is intrinsically linked to its selectivity – its ability to potently inhibit the intended target kinase while minimally affecting the broader human kinome. Poor selectivity can lead to off-target toxicities and a narrow therapeutic window, undermining the very premise of targeted therapy.
This guide addresses a common challenge in medicinal chemistry: a novel compound, 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile , has been synthesized based on a known kinase-inhibiting scaffold, but its precise target profile remains uncharacterized. While its structural congeners have shown activity against kinases like Tropomyosin Receptor Kinases (Trks) and Phosphoinositide 3-Kinases (PI3Ks), its specific selectivity is unknown.[2]
Here, we present a comprehensive, multi-pronged strategy to rigorously assess the selectivity of this compound. This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind a robust selectivity profiling workflow. We will proceed using Tropomyosin Receptor Kinase A (TrkA) as our hypothetical primary target for 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile, a plausible hypothesis given the known activities of this scaffold.
The Comparative Landscape: Establishing Benchmarks for Selectivity
To meaningfully interpret the selectivity of our test compound, its performance must be benchmarked against compounds with well-defined profiles. For our hypothetical TrkA target, we will select two comparators:
-
Larotrectinib (Vitrakvi®): A highly selective, first-generation pan-Trk inhibitor.[3] It serves as our benchmark for a desirable, narrow selectivity profile.
-
Staurosporine: A notoriously non-selective, broad-spectrum kinase inhibitor. It will serve as our negative control, illustrating a promiscuous binding profile.
These comparators will be analyzed alongside our test compound in the subsequent assays.
Experimental Strategy: A Three-Pillar Approach to Selectivity Profiling
A thorough assessment of kinase inhibitor selectivity cannot rely on a single method. We advocate for a tiered approach that combines broad, biochemical screening with targeted, cell-based validation of target engagement. This strategy provides a more complete and physiologically relevant picture of the compound's behavior.
Caption: Figure 1. A tiered workflow for selectivity profiling.
Pillar 1: Broad Kinome Profiling (Biochemical)
The initial step is to cast a wide net to understand the compound's interactions across the human kinome in a purified, biochemical system. This approach helps identify both the intended target(s) and potential off-targets.
Featured Assay: KINOMEscan® Competition Binding Assay
The KINOMEscan® platform is an active site-directed competition binding assay that quantitatively measures the binding interactions between a compound and a large panel of kinases (typically over 450).[4] The assay is ATP-independent, which allows for the determination of true dissociation constants (Kd) rather than IC50 values that can be influenced by ATP concentration.[5]
Experimental Protocol: KINOMEscan® Profiling
-
Compound Preparation: Prepare a 10 mM stock solution of 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile, Larotrectinib, and Staurosporine in 100% DMSO. Submit for screening at a concentration of 1 µM against the full KINOMEscan® panel.
-
Assay Principle: The assay consists of three main components: a DNA-tagged kinase, an immobilized ligand that binds to the kinase's active site, and the test compound.[6]
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.[6]
-
Data Analysis: Results are typically reported as "Percent of Control" (%Ctrl), where a lower percentage indicates a stronger interaction. A common threshold for a significant "hit" is a %Ctrl < 10 or < 35.
-
Follow-up: For significant hits, a full Kd determination is performed by running the assay with an 11-point, three-fold serial dilution of the compound.[6]
Interpreting the Data: Selectivity Score
A useful metric for quantifying selectivity from large-scale screens is the Selectivity Score (S-score) . It is calculated by dividing the number of kinases that a compound binds to with a Kd below a certain threshold (e.g., 3 µM) by the total number of kinases tested. A lower S-score indicates higher selectivity.
Table 1: Hypothetical KINOMEscan® Results
| Compound | Primary Target (TrkA) Kd (nM) | S-Score (S(3µM)) | Number of Off-Targets (Kd < 3µM) | Notable Off-Targets (Kd < 100 nM) |
| 7-Chloro-5-methyl... | 15 | 0.02 | 9 | TrkB, TrkC, ROS1 |
| Larotrectinib | 5 | 0.006 | 3 | TrkB, TrkC |
| Staurosporine | 1 | 0.45 | >200 | Numerous kinases across families |
This table clearly illustrates the expected profiles: Staurosporine is highly promiscuous, Larotrectinib is highly selective for the Trk family, and our test compound shows a promising, relatively selective profile with some cross-reactivity against closely related kinases.
Caption: Figure 2. Kinase interaction map.
Pillar 2: Cellular Target Engagement Confirmation
Biochemical assays are invaluable but operate in an artificial environment. It is crucial to confirm that the compound can engage its intended target within the complex milieu of a living cell.
Featured Assay 1: Cellular Thermal Shift Assay (CETSA®)
CETSA® is based on the principle that a protein's thermal stability increases upon ligand binding. By heating intact cells or cell lysates to various temperatures, one can determine the melting point of a target protein. A shift in this melting curve in the presence of a compound provides direct evidence of target engagement.
Experimental Protocol: CETSA® for TrkA Engagement
-
Cell Culture: Culture a human cell line endogenously expressing TrkA (e.g., SH-SY5Y neuroblastoma cells).
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (and controls) for a defined period (e.g., 1-2 hours at 37°C). A vehicle control (DMSO) is essential.
-
Heating: Aliquot the treated cells and heat them to a range of temperatures (e.g., 40°C to 65°C) for a short duration (e.g., 3 minutes), followed by rapid cooling.
-
Lysis: Lyse the cells via freeze-thaw cycles or with a lysis buffer.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable protein fraction.
-
Detection: Analyze the amount of soluble TrkA remaining in the supernatant at each temperature point using a standard detection method like Western Blot or an AlphaScreen®-based immunoassay.
-
Data Analysis: Plot the amount of soluble TrkA as a function of temperature to generate melting curves. A shift of the curve to the right indicates protein stabilization and target engagement.
Featured Assay 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in living cells using Bioluminescence Resonance Energy Transfer (BRET).
Experimental Protocol: NanoBRET™ for TrkA Engagement
-
Cell Line Preparation: Transfect a suitable cell line (e.g., HEK293) to express TrkA fused to the bright, small NanoLuc® luciferase.
-
Assay Principle: The assay uses a cell-permeable fluorescent tracer that binds reversibly to the TrkA active site. When the tracer is bound, its proximity to the NanoLuc®-TrkA fusion protein results in energy transfer and a BRET signal upon addition of the NanoLuc® substrate.
-
Competition: The unlabeled test compound is added to the cells. If it binds to TrkA, it will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.
-
Detection: The BRET signal is measured using a plate reader capable of detecting the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
Data Analysis: The data is used to calculate the intracellular IC50, which reflects the compound's potency at the target in a physiological context.
Table 2: Hypothetical Cellular Target Engagement Data
| Compound | CETSA® Thermal Shift (ΔTm at 10 µM) | NanoBRET™ Intracellular IC50 (nM) |
| 7-Chloro-5-methyl... | +4.2 °C | 85 |
| Larotrectinib | +5.5 °C | 25 |
| Staurosporine | +1.5 °C | 50 |
These cellular assays confirm that our test compound and Larotrectinib effectively engage TrkA in living cells, as indicated by the significant thermal shift and potent intracellular IC50 values. Staurosporine's promiscuity and potential for off-target effects that could influence cell health might lead to a less pronounced and clear thermal shift for any single target.
Conclusion: Synthesizing the Data for a Complete Selectivity Profile
The comprehensive assessment of 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile, using our hypothetical TrkA target, reveals a potent and relatively selective kinase inhibitor. The KINOMEscan® data suggests its primary targets are within the Trk family with some activity against ROS1, a profile that is significantly more selective than a broad-spectrum inhibitor like Staurosporine. Crucially, both CETSA® and NanoBRET™ assays confirm that this biochemical activity translates into meaningful target engagement within a cellular environment.
This multi-faceted approach provides a robust and reliable characterization of a novel inhibitor's selectivity. By combining broad biochemical screening with orthogonal, cell-based target engagement assays, researchers can make more informed decisions about the therapeutic potential and potential liabilities of their compounds, ultimately leading to the development of safer and more effective targeted therapies.
References
-
Bamborough, P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 167(3), 499-513. Available at: [Link]
- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
-
Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 167(3), 499-513. Available at: [Link]
-
Li, J., et al. (2012). 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1161. Available at: [Link]
-
Fedorov, O., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]
- Al-Ostoot, F. H., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771.
-
DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved January 24, 2026, from [Link]
-
Singh, V., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3508. Available at: [Link]
-
Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), i261-i269. Available at: [Link]
- Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(23), 7816-7844.
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available at: [Link]
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved January 24, 2026, from [Link]
-
Bantscheff, M., et al. (2013). Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling. Journal of Proteome Research, 12(8), 3629-3641. Available at: [Link]
-
Drilon, A., et al. (2023). Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib. Nature Communications, 14(1), 7175. Available at: [Link]
-
DiscoverX. (n.d.). KINOMEscan Assay Protocol. Retrieved January 24, 2026, from [Link]
- Liu, Z., et al. (2012). 7-Chloro-5-(chloro-meth-yl)pyrazolo-[1,5-a]pyrimidine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1161.
- Nagasawa, J., et al. (2018). Selective TRK Inhibitor CH7057288 against TRK Fusion-Driven Cancer. Molecular Cancer Therapeutics, 17(12), 2519-2529.
-
Drugs.com. (2023). List of PI3K Inhibitors + Uses, Types, Side Effects. Retrieved January 24, 2026, from [Link]
-
News-Medical.net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved January 24, 2026, from [Link]
-
Promega Connections. (2019). Executing a NanoBRET™ Experiment: From Start to Data. Retrieved January 24, 2026, from [Link]
- Roschewski, M., et al. (2018). PI3Kδ-Selective and PI3Kα/δ-Combinatorial Inhibitors in Clinical Development for B-Cell Non-Hodgkin Lymphoma. Cancers, 10(10), 376.
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved January 24, 2026, from [Link]
-
Targeted Oncology. (2021). Emerging TRK Inhibitors Are Explored Across Cancer Settings. Retrieved January 24, 2026, from [Link]
- Al-Ali, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Giansanti, P., et al. (2013). Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. Journal of Proteome Research, 12(8), 3629-3641.
- Saglani, M., et al. (2021). Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. Journal of Advanced Scientific Research, 12(2), 56-60.
-
Selleck Chemicals. (n.d.). PI3K Inhibition. Retrieved January 24, 2026, from [Link]
-
Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Retrieved January 24, 2026, from [Link]
- Chen, Y., et al. (2005). TKI-28, a broad-spectrum tyrosine kinase inhibitor with anti-tumor and anti-angiogenic effects. Cancer Research, 65(9 Supplement), 3460.
-
LINCS Data Portal. (n.d.). VX-680 KINOMEscan. Retrieved January 24, 2026, from [Link]
- Wu, P., et al. (2023). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Cancers, 15(13), 3469.
- El-Sayed, N. N. E., et al. (2023). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]triazin-7(6H)
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sciensage.info [sciensage.info]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of specialized compounds like 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile, a heterocyclic compound featuring a chlorinated pyrimidine ring and a nitrile group, require a thorough understanding of its chemical nature to ensure compliance and safety.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. The procedures outlined are grounded in an analysis of its structural components and aligned with established best practices for hazardous waste management.
Hazard Assessment and Waste Characterization: The Foundation of Safe Disposal
Proper disposal begins with a correct assessment of the risks. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible, we can infer its primary hazards by examining its functional groups. This process, known as hazardous waste determination, is a mandatory first step under regulations set by agencies like the U.S. Environmental Protection Agency (EPA).[1][2]
Structural Analysis:
-
Chlorinated Heterocycle (Pyrazolo[1,5-a]pyrimidine): The presence of a chlorine atom classifies this compound as a halogenated organic . This is the most critical factor for waste segregation. Incineration of chlorinated compounds generates hydrogen chloride (HCl) gas, which requires specialized scrubbers in disposal facilities.[3] Mixing this waste with non-halogenated streams can complicate and increase the cost of disposal for the entire batch.[4]
-
Nitrile Group (-C≡N): Compounds containing the carbonitrile group can be toxic. The precautionary principle dictates that we handle this compound with measures to prevent ingestion, inhalation, and skin contact.
-
Pyrazolo[1,5-a]pyrimidine Core: This is a nitrogen-containing heterocyclic system. Similar structures are known to cause skin, eye, and respiratory irritation.[5][6][7][8]
Based on this analysis, the waste must be classified as Hazardous Waste . A summary of likely hazards, based on similar compounds, is presented below.
| Hazard Class | GHS Hazard Statement | Rationale and Source Analogy |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Based on the general classification for the parent pyrazolo[1,5-a]pyrimidine structure.[6][7] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | A common characteristic of related pyrazolo[1,5-a]pyrimidine derivatives.[5][6][7] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | A common characteristic of related pyrazolo[1,5-a]pyrimidine derivatives.[5][6][7] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | A common characteristic of related pyrazolo[1,5-a]pyrimidine derivatives.[6][7] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to managing waste containing 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile from generation to final hand-off to your institution's Environmental Health & Safety (EHS) department.
Step 1: Immediate Segregation at the Point of Generation
The causality for this step is clear: to prevent cross-contamination and ensure the waste stream is correctly categorized for final disposal. Never mix halogenated and non-halogenated waste.
-
Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (PPE) like gloves or weigh boats, and contaminated consumables (e.g., silica gel) must be placed in a designated container for Halogenated Organic Solids .
-
Liquid Waste: Solutions containing the compound (e.g., from a reaction workup or chromatography) must be collected in a designated container for Halogenated Organic Liquids . Do not pour any amount, no matter how small, down the sanitary sewer.[4][9] Organic residues from cleaning lab ware should be dissolved in a suitable solvent and collected as halogenated solvent waste.[4]
Step 2: Proper Containerization
The integrity of the waste container is paramount to preventing leaks and exposures.
-
Select a Compatible Container: Use a chemically resistant container (e.g., borosilicate glass or high-density polyethylene) with a secure, screw-top lid. Ensure the container is in good condition, with no cracks or defects.[10]
-
Keep Containers Closed: Except when adding waste, the container must be kept tightly sealed.[5][11] This prevents the release of vapors and protects the lab environment.
Step 3: Accurate and Complete Labeling
Regulatory compliance and the safety of waste handlers depend on clear labeling. Affix a hazardous waste tag to the container as soon as the first drop of waste is added.
Essential Label Information:
-
Full Chemical Name(s): List "7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile" and any other components or solvents in the waste mixture. Avoid abbreviations or chemical formulas.
-
Hazard Identification: Check the appropriate hazard boxes (e.g., "Toxic," "Irritant").
-
Researcher's Name and Lab Information: Ensure clear contact information.
Step 4: Safe Accumulation and Storage in the Laboratory
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray to contain any potential spills.
-
Storage Location: Store the container away from heat sources and incompatible materials (e.g., strong oxidizing agents, acids).[11][12]
-
Time and Quantity Limits: Be aware of your institution's and local regulations regarding the maximum amount of time a waste container can remain in the lab (often up to 12 months) and the maximum volume allowed in an SAA.[2]
Step 5: Arranging for Final Disposal
The final disposal is a coordinated effort with your EHS department.
-
Schedule a Pickup: Once the container is full or reaches its accumulation time limit, contact your EHS office to schedule a waste pickup.
-
Ultimate Disposal Method: EHS will consolidate the waste and send it to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most appropriate method for this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases.[3]
Decontamination and Spill Management
Accidents can happen, and preparation is key.
-
Decontamination:
-
Glassware: Rinse glassware with a suitable organic solvent (e.g., acetone) and collect the rinsate in the Halogenated Organic Liquids waste container. Follow with a standard wash.
-
Surfaces: Wipe down contaminated surfaces with a cloth dampened with a suitable solvent, and dispose of the cloth as Halogenated Organic Solids .
-
-
Spill Response (Small Scale):
-
Alert Personnel: Notify others in the immediate area.
-
Isolate: Restrict access to the spill area.
-
Protect Yourself: Wear appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.
-
Contain and Absorb: For a solid spill, carefully sweep it up and place it in the solid waste container. For a liquid spill, cover it with an inert absorbent material (e.g., vermiculite or sand).[13]
-
Collect Waste: Scoop the absorbent material into the Halogenated Organic Solids waste container.
-
Decontaminate: Clean the spill area as described above.
-
Disposal Decision Workflow
The following diagram outlines the logical flow for making disposal decisions for this compound.
Caption: Decision workflow for the disposal of 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile.
References
-
Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). NOP. Retrieved from [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]
-
Water Corporation. (n.d.). Laboratory chemical waste. Retrieved from [Link]
-
US EPA. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
-
Process for Disposal of Chlorinated Organic Residues. (n.d.). Retrieved from [Link]
-
University of St Andrews. (n.d.). Disposal of Chemical Waste. Safety Office. Retrieved from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
PubChem. (n.d.). Pyrazolo(1,5-a)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. fishersci.com [fishersci.com]
- 6. Pyrazolo(1,5-a)pyrimidine | C6H5N3 | CID 11636795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. Laboratory chemical waste [watercorporation.com.au]
- 10. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
